1h-Pyrrolo[2,3-c]pyridin-4-ol
Description
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-4-8-3-6-5(7)1-2-9-6/h1-4,9-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRYWJGXCWOVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=CC(=C21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tautomeric Equilibrium of 1H-Pyrrolo[2,3-c]pyridin-4-ol: Mechanistic Insights & Drug Design Implications
[1]
Executive Summary
In medicinal chemistry, the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold serves as a critical bioisostere for indole and purine systems.[1] However, the tautomeric landscape of 1H-pyrrolo[2,3-c]pyridin-4-ol is frequently misunderstood by extrapolating from its isomer, 1H-pyrrolo[2,3-b]pyridin-4-ol (7-azaindole).[1]
The Core Distinction: Unlike the [2,3-b] isomer, which exists predominantly as a stable, neutral pyridone (lactam) , the [2,3-c] isomer possesses a 1,3-relationship between the hydroxyl group and the pyridine nitrogen.[1] This structural constraint prevents the formation of a neutral pyridone.[1] Consequently, the equilibrium is dominated by the aromatic enol (hydroxy) form in non-polar environments and a zwitterionic species in aqueous media, with significant implications for hydrogen-bond donor/acceptor mapping in protein binding pockets.[1]
Structural Basis of Tautomerism[1]
To predict the preferred tautomer, one must analyze the connectivity relative to the pyridine nitrogen.[1]
The Scaffold Geometry
-
Scaffold: 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole).[1]
-
Numbering: The pyridine nitrogen is at position 6.[2] The hydroxyl group is at position 4.[3]
-
Connectivity Path: C4(OH) — C5 — N6.[1]
-
Relationship: This constitutes a
-relationship (1,3-substitution).[1]
The "Forbidden" Neutral Pyridone
In
In 1H-pyrrolo[2,3-c]pyridin-4-ol , generating a carbonyl at C4 (
-
Enol Form (Aromatic): Fully conjugated
electron system.[1] -
Keto Form (Disrupted): Requires either charge separation (Zwitterion) or loss of aromaticity (non-aromatic ketone).[1]
Figure 1: The tautomeric landscape of 1H-pyrrolo[2,3-c]pyridin-4-ol.[1] Unlike 4-pyridone, the neutral keto form is energetically inaccessible.[1]
Thermodynamics & Kinetics
Phase-Dependent Stability
The equilibrium constant
| Phase/Solvent | Dominant Species | Mechanism |
| Gas Phase | Enol (OH) | The neutral hydroxy form minimizes charge separation.[1] The aromatic stabilization energy (ASE) of the pyridine ring is preserved.[1] |
| Non-polar (CHCl | Enol (OH) | Lack of solvation energy for the dipole prevents zwitterion formation.[1] |
| Polar Aprotic (DMSO) | Equilibrium | DMSO stabilizes the zwitterion via dipole-dipole interactions, but the enol often remains significant.[1] |
| Polar Protic (Water) | Zwitterion | H-bond networks stabilize the |
Comparison with 7-Azaindole (Isomer)
It is crucial to contrast this with 1H-pyrrolo[2,3-b]pyridin-4-ol (7-azaindole derivative):
Structural Characterization Protocols
To experimentally validate the tautomeric state of your specific derivative, use the following self-validating protocols.
NMR Spectroscopy
The chemical shift of the Carbon-4 and the coupling constants are diagnostic.[1]
-
Protocol: Dissolve 5 mg of compound in DMSO-
(promotes equilibrium) and CDCl (favors enol). -
Diagnostic Signals:
- C NMR (C4 Position):
- H NMR (Coupling):
UV-Vis Solvatochromism
The zwitterionic form exhibits a significant bathochromic shift (red shift) compared to the neutral enol due to the smaller HOMO-LUMO gap inherent in the charge-separated species.
Implications for Drug Design[1][4]
When docking 1H-pyrrolo[2,3-c]pyridin-4-ol derivatives into protein active sites, the choice of tautomer defines the pharmacophore.[1]
Pharmacophore Mapping[1]
-
Scenario A: Hydrophobic Pocket (Lipophilic):
-
Scenario B: Solvent-Exposed/Polar Pocket:
Bioisosterism
This scaffold is often used as an isostere for 4-hydroxyindole (e.g., Psilocin analogs).[1]
-
Indole: Always neutral Enol (Phenol-like).[1]
-
6-Azaindole ([2,3-c]): Mimics the Indole Enol well in the binding pocket, unlike the 7-azaindole ([2,3-b]) which forces a Pyridone geometry.[1]
-
Design Rule: If your target requires a phenol-mimic, select the [2,3-c] isomer.[1] If it requires a lactam-mimic, select the [2,3-b] isomer.[1]
Figure 2: Decision tree for scaffold selection based on tautomeric requirements.
References
-
Tautomerism in Hydroxypyridines: Forlani, L., et al. "Pyridine-Tautomerism of Hydroxy Pyridine."[1][3] ChemTube3D. Link
-
Azaindole Synthesis & Properties: Popowycz, F., Mérour, J. Y., & Joseph, B. (2007).[1] "Synthesis and reactivity of 4-, 5- and 6-azaindoles." Tetrahedron, 63(36), 8689–8707.[1] Link[1]
-
Computational Analysis of Tautomers: Galvão, T. L., et al. (2013).[1][5] "From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium." The Journal of Physical Chemistry A, 117(47), 12668-12674.[1][5] Link[1]
-
Psilocin Analogs (6-Azaindole application): Sherwood, A. M., et al. (2023).[1] "Novel psilocin analog compositions and methods of synthesizing the same." Google Patents, EP4255422A1.[1] Link
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemtube3d.com [chemtube3d.com]
- 4. arxiv.org [arxiv.org]
- 5. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioisosteric applications of 1h-Pyrrolo[2,3-c]pyridin-4-ol in drug design
The following technical guide details the bioisosteric applications, physicochemical properties, and synthetic methodologies for 1H-pyrrolo[2,3-c]pyridin-4-ol (also designated as 4-hydroxy-6-azaindole).
Technical Whitepaper | Version 1.0
Executive Summary
In the optimization of small-molecule therapeutics, the 1H-pyrrolo[2,3-c]pyridin-4-ol scaffold represents a high-value bioisostere for the indole and phenol pharmacophores. By introducing a pyridine nitrogen at the 6-position of the indole core, this scaffold modulates lipophilicity (LogP), introduces a specific hydrogen bond acceptor vector, and alters the electronic density of the C4-hydroxyl group.[1] This guide provides a mechanistic analysis of its application in kinase and epigenetic target engagement, supported by validated synthetic protocols.[1]
Structural & Physicochemical Profile
Scaffold Architecture
The 1H-pyrrolo[2,3-c]pyridin-4-ol core (6-azaindole-4-ol) is distinct from the more common 7-azaindole (pyrrolo[2,3-b]pyridine). The positioning of the pyridine nitrogen at C6 creates a unique electronic environment for the C4-hydroxyl substituent.
-
Nomenclature: 1H-pyrrolo[2,3-c]pyridin-4-ol
-
Common Name: 4-hydroxy-6-azaindole
-
Key Features:
Tautomeric Considerations
Unlike 2-hydroxypyridines or 4-hydroxypyridines where the nitrogen is ortho or para to the hydroxyl group, the N6 nitrogen in this scaffold is meta to the C4-hydroxyl group. Consequently, the neutral pyridone tautomer cannot form without disrupting the aromaticity of the pyrrole ring or involving a zwitterionic intermediate.
Therefore, in physiological solution, the compound exists predominantly as the hydroxy-pyridine (phenol-like) tautomer. This distinguishes it from 5-azaindole-4-ol or 7-azaindole-4-ol derivatives, which may exhibit significant keto-character.
Physicochemical Data Comparison
The introduction of the nitrogen atom significantly lowers the LogP compared to the parent indole, improving aqueous solubility.
| Property | 4-Hydroxyindole | 1H-pyrrolo[2,3-c]pyridin-4-ol | Impact |
| Formula | C8H7NO | C7H6N2O | Nitrogen incorporation |
| Calc. LogP | ~1.6 | ~0.6 | Improved Solubility |
| H-Bond Donors | 2 (NH, OH) | 2 (NH, OH) | Retained |
| H-Bond Acceptors | 1 (OH) | 2 (OH, N6) | New Vector Added |
| pKa (OH) | ~9.9 | ~8.5 (Est.)[1] | Increased Acidity |
Bioisosteric Rationale & Applications
Phenol & Indole Replacement Strategy
The transition from a 4-hydroxyindole to a 6-azaindole-4-ol is a classic scaffold hopping strategy used to:
-
Reduce Metabolic Clearance: The pyridine ring is generally less susceptible to oxidative metabolism (e.g., P450-mediated epoxidation) than the electron-rich benzene ring of indole.
-
Target Specific Water Networks: The N6 nitrogen can engage conserved water molecules in the binding pocket, a strategy often used in kinase inhibitor design (e.g., targeting the "gatekeeper" region).[1]
Graphviz Visualization: Pharmacophore Mapping
The following diagram illustrates the bioisosteric relationship and the additional interaction vectors provided by the 6-azaindole scaffold.
Caption: Pharmacophore mapping highlighting the additional H-bond acceptor vector (N6) and physicochemical improvements gained by the azaindole transition.
Synthetic Protocols
The synthesis of 1H-pyrrolo[2,3-c]pyridin-4-ol is most efficiently achieved via the functionalization of the commercially available 4-chloro-1H-pyrrolo[2,3-c]pyridine . Direct hydrolysis is difficult due to the electron-rich nature of the pyrrole ring deactivating the pyridine; therefore, a protection-oxidation-deprotection strategy or nucleophilic substitution under forcing conditions is required.
Method A: Nucleophilic Displacement (Recommended)
This protocol utilizes a methoxide displacement followed by demethylation, which proceeds in higher yields than direct hydrolysis.[1]
Reagents:
-
Starting Material: 4-chloro-1H-pyrrolo[2,3-c]pyridine
-
Reagent A: Sodium Methoxide (NaOMe), Methanol (MeOH)[1]
-
Reagent B: Boron Tribromide (BBr3) or Pyridine Hydrochloride[1]
-
Solvents: DMF, DCM[1]
Step-by-Step Protocol:
-
Methoxylation (SNAr):
-
Dissolve 4-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF/MeOH (10:1).
-
Add Sodium Methoxide (5.0 eq).
-
Heat the reaction mixture to 140°C in a sealed pressure vessel for 12–16 hours. Note: High temperature is required to overcome the deactivation from the electron-rich pyrrole.
-
Cool to RT, dilute with water, and extract with EtOAc.
-
Purify via flash chromatography (DCM/MeOH) to obtain 4-methoxy-1H-pyrrolo[2,3-c]pyridine .
-
-
Demethylation:
-
Dissolve the intermediate (4-methoxy derivative) in anhydrous DCM at 0°C.
-
Slowly add BBr3 (1M in DCM, 3.0 eq) dropwise.[1]
-
Allow to warm to RT and stir for 4 hours.
-
Quench carefully with MeOH (exothermic!).
-
Concentrate and neutralize with saturated NaHCO3.
-
Collect the precipitate or extract with EtOAc/n-Butanol (for high polarity products).
-
Yield: Typically 60–75% over two steps.
-
Synthetic Pathway Visualization
Caption: Two-step synthetic route converting the 4-chloro precursor to the 4-hydroxy target via a methoxy intermediate.
Case Study: Kinase Inhibitor Optimization
Context: A hypothetical lead compound targeting the JAK2 kinase hinge region contains a 4-hydroxyindole moiety. Problem: The lead exhibits poor oral bioavailability due to high lipophilicity (LogP > 3.5) and rapid metabolic clearance. Solution: Bioisosteric replacement with 1H-pyrrolo[2,3-c]pyridin-4-ol.
Outcome Data:
-
Potency (IC50): Maintained at <10 nM (The N1 and OH interactions with the hinge residues Glu930 and Leu932 are preserved).
-
Solubility: Improved from <5 µg/mL to 45 µg/mL (pH 7.4).
-
Metabolic Stability (t1/2): Increased from 15 min to 55 min (microsomal stability), attributed to the reduced electron density of the pyridine ring hindering oxidation.[1]
Conclusion
The 1H-pyrrolo[2,3-c]pyridin-4-ol scaffold offers a robust solution for medicinal chemists facing solubility and metabolic stability challenges with indole-based leads. Its ability to maintain critical H-bond donor/acceptor motifs while introducing a pyridine nitrogen makes it a versatile tool in the design of kinase inhibitors and epigenetic modulators.
References
-
Synthesis of Azaindoles
- Title: A General Method for the Prepar
- Source: ResearchG
-
URL:[Link]
-
Tautomerism in Pyridines
- Title: Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.
- Source: Journal of the American Chemical Society (via Wayne St
-
URL:[Link]
-
Bioisosterism in Drug Design
-
Kinase Inhibitor Scaffolds
Sources
Methodological & Application
Application Note: Scalable Synthesis Protocols for 1H-Pyrrolo[2,3-c]pyridin-4-ol
This Application Note provides a comprehensive, scalable protocol for the synthesis of 1H-Pyrrolo[2,3-c]pyridin-4-ol (also known as 4-hydroxy-6-azaindole). The guide is designed for medicinal chemists and process scientists, prioritizing route robustness, intermediate stability, and isomer control.
Executive Summary
The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a critical bioisostere of indole and purine, widely utilized in kinase inhibitors (e.g., JAK, FGFR) due to its unique hydrogen-bonding capabilities and solubility profile. The introduction of a hydroxyl group at the C4 position is synthetically challenging due to the electron-deficient nature of the pyridine ring and the propensity for substitution at the C7 (alpha) position.
This guide details the most robust scalable route: the N-Oxide Activation Pathway . Unlike de novo methods that require expensive, multi-substituted pyridine precursors, this route utilizes the commercially available or easily synthesized parent 6-azaindole. It leverages the regioselective chlorination of 6-azaindole-N-oxide to access the 4-chloro intermediate, which is subsequently hydrolyzed to the target 4-hydroxy compound.
Key Advantages of This Protocol
-
Scalability: Avoids high-dilution cyclizations and hazardous organolithium steps.
-
Regiocontrol: Optimized conditions maximize the 4-chloro:7-chloro ratio.
-
Cost-Efficiency: Utilizes standard reagents (mCPBA, POCl
, NaOH).
Retrosynthetic Analysis & Strategy
The synthesis relies on activating the pyridine ring of 6-azaindole via N-oxidation, followed by nucleophilic aromatic substitution.
Figure 1: Retrosynthetic strategy highlighting the N-oxide activation pathway.
Detailed Experimental Protocols
Stage 1: Synthesis of 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole)
Note: If 6-azaindole is purchased commercially, proceed to Stage 2.
Rationale: The Batcho-Leimgruber synthesis is the industry standard for azaindoles, utilizing the acidity of the methyl group para to the pyridine nitrogen and ortho to the nitro group.
Reagents:
-
3-Methyl-4-nitropyridine (1.0 equiv)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equiv)
-
DMF (Solvent)[1]
-
Pd/C (10% w/w) or Fe/Acetic Acid (for reduction)
Protocol:
-
Enamine Formation: Charge a reactor with 3-methyl-4-nitropyridine and DMF (5 vol). Add DMF-DMA (3.0 equiv). Heat to 110°C for 12–16 hours under N
. Monitor by TLC/LCMS for consumption of starting material. The solution will turn deep red/purple (formation of trans- -dimethylamino-2-nitrostyrene derivative). -
Workup: Cool to RT. Concentrate under reduced pressure to remove excess DMF-DMA and DMF. The residue is a dark red solid/oil.
-
Reductive Cyclization: Dissolve the residue in Methanol (10 vol). Add 10% Pd/C (5 wt% loading). Hydrogenate at 40 psi (3 bar) H
at RT for 6–12 hours.-
Self-Validating Step: The disappearance of the red color indicates reduction of the nitro group and subsequent cyclization.
-
-
Purification: Filter through Celite to remove catalyst. Concentrate filtrate.[2] Recrystallize from Toluene/Heptane to afford 6-azaindole as a tan solid.
-
Yield: 60–75%
-
Purity: >98% (HPLC)
-
Stage 2: N-Oxidation to 1H-Pyrrolo[2,3-c]pyridine 6-oxide
Rationale: Oxidation activates the pyridine ring for nucleophilic attack. mCPBA is preferred for bench scale; Urea-Hydrogen Peroxide (UHP) with phthalic anhydride is safer for multi-kilogram scale.
Protocol:
-
Dissolve 6-azaindole (1.0 equiv) in Dichloromethane (DCM) or Ethyl Acetate (10 vol). Cool to 0°C.[3][4]
-
Add m-Chloroperoxybenzoic acid (mCPBA) (1.1 equiv, 70-75%) portion-wise, maintaining internal temperature <10°C.
-
Warm to RT and stir for 4 hours. A precipitate (the N-oxide or m-chlorobenzoic acid byproduct) may form.
-
Workup: Treat the mixture with saturated aqueous NaHCO
to neutralize acids. Separate layers.-
Critical Note: The product is water-soluble. Extract the aqueous layer repeatedly (5x) with DCM/MeOH (9:1) or use continuous extraction.
-
-
Dry organic phases over Na
SO , filter, and concentrate. -
Purification: Slurry the solid in Acetone/Ether to remove residual benzoic acid. Filter to collect the N-oxide as a white/off-white solid.
-
Yield: 80–90%
-
Stage 3: Regioselective Synthesis of 4-Chloro-1H-pyrrolo[2,3-c]pyridine
Rationale: Reaction with POCl
Reagents:
-
6-Azaindole 6-oxide (1.0 equiv)
-
Phosphorus Oxychloride (POCl
) (10-15 vol) - Acts as solvent and reagent -
Triethylamine (optional, can buffer acidity)
Protocol:
-
Safety Warning: POCl
is corrosive and reacts violently with water. Use a scrubber system.[5] -
Place 6-azaindole 6-oxide in a dry flask under Argon.
-
Add POCl
slowly at RT. -
Heat the mixture to reflux (105°C) for 4–6 hours.
-
Quench: Cool to RT. Remove excess POCl
by rotary evaporation under high vacuum (use a trap!). -
Pour the thick residue slowly onto crushed ice/water with vigorous stirring. Maintain temp <20°C (exothermic).
-
Neutralize with aqueous NH
OH or NaOH to pH 8–9. -
Extract with Ethyl Acetate (3x).
-
Purification (Crucial): The crude contains 4-chloro (major) and 7-chloro (minor).
-
Purify via flash chromatography (SiO
, DCM/MeOH gradient). The 4-chloro isomer typically elutes after the 7-chloro isomer due to higher polarity (hydrogen bonding potential of NH near Cl). -
Alternative: Recrystallization from Ethanol often enriches the 4-chloro isomer.
-
Data Check: 4-Chloro isomer
H NMR shows doublets for pyridine protons with meta-coupling (if H5/H7 present) or distinct shifts compared to 7-chloro. -
Yield: 40–50% (isolated 4-chloro isomer).
-
Stage 4: Hydrolysis to 1H-Pyrrolo[2,3-c]pyridin-4-ol
Rationale: The 4-chloro group is activated for Nucleophilic Aromatic Substitution (S
Protocol:
-
Suspend 4-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in 4M Aqueous NaOH (10 vol).
-
Heat to reflux (100°C) for 12–24 hours.
-
Monitoring: HPLC will show conversion of the starting material (RT ~ X min) to the more polar product (RT < X min).
-
-
Workup: Cool to RT.
-
Acidify carefully with Conc. HCl or Acetic Acid to pH 6–7. The product, 1H-pyrrolo[2,3-c]pyridin-4-ol, often precipitates at neutral pH.
-
Filter the solid.[1][6] If no precipitate, extract with n-Butanol or evaporate to dryness and extract solids with hot Ethanol.
-
Final Purification: Recrystallization from water or MeOH/Water.
-
Yield: 85–95%
-
Appearance: White to pale yellow powder.
-
Process Safety & Troubleshooting
| Hazard / Issue | Mitigation Strategy |
| POCl | Extremely exothermic. Never add water to POCl |
| Isomer Separation | If 4-Cl and 7-Cl co-elute, convert the mixture to the N-Boc protected derivatives. The lipophilicity difference often improves separation on silica. |
| mCPBA Explosivity | Do not concentrate mCPBA reaction mixtures to dryness if peroxides are present. Test with starch-iodide paper. Use UHP for scales >100g. |
| Product Solubility | The 4-hydroxy target is amphoteric and highly polar. Avoid aqueous workups where possible in the final step; prefer precipitation at isoelectric point. |
Quantitative Data Summary
| Step | Reaction | Typical Yield | Key Impurity |
| 1 | Batcho-Leimgruber | 65-75% | 3-methyl-4-aminopyridine (incomplete cyclization) |
| 2 | N-Oxidation | 85-90% | Unreacted azaindole |
| 3 | Chlorination | 45% (isolated) | 7-Chloro isomer (~15-20% formed) |
| 4 | Hydrolysis | 90% | Inorganic salts (NaCl) |
References
-
Preparation of 6-Azaindoles via Batcho-Leimgruber
-
Regioselective Chlorination of 6-Azaindole-N-Oxide
-
Minakata, S., et al. (2006). "Regioselective synthesis of 4-chloro-1H-pyrrolo[2,3-c]pyridine". Tetrahedron Letters, 47(16), 2711-2715. Link
- Confirming 4-Cl selectivity over 7-Cl.
-
- Hydrolysis of Chloropyridines: Spivey, A. C., et al. (1999). "Synthesis of 4,6-disubstituted pyrrolo[2,3-c]pyridines". Journal of Organic Chemistry, 64, 9430.
-
Commercial Availability of Intermediates
Sources
- 1. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. m.youtube.com [m.youtube.com]
- 6. distantreader.org [distantreader.org]
- 7. researchgate.net [researchgate.net]
- 8. 1188313-15-6 C7H5ClN2 4-Chloro-6-azaindole, CasNo.1188313-15-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 9. RR [rrscientific.com]
Application Note: High-Fidelity Chlorination of 1H-Pyrrolo[2,3-c]pyridin-4-ol
Executive Summary
This technical guide details the protocol for converting 1H-pyrrolo[2,3-c]pyridin-4-ol (6-azaindole-4-ol) to 4-chloro-1H-pyrrolo[2,3-c]pyridine using phosphorus oxychloride (POCl₃). This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., JAK, ROCK inhibitors).
While the transformation appears effectively simple, the specific electronic properties of the [2,3-c] isomer and the latent hazards of POCl₃ workup require a rigorous, mechanism-driven approach. This note prioritizes process safety (quenching protocols) and reaction kinetics to minimize tar formation and maximize yield.
Scientific Grounding & Mechanism
The Tautomeric Challenge
The starting material, 1H-pyrrolo[2,3-c]pyridin-4-ol, exists in equilibrium with its lactam tautomer, 1,5-dihydro-4H-pyrrolo[2,3-c]pyridin-4-one . In the solid state and polar solvents, the lactam form predominates. The success of the chlorination depends on shifting this equilibrium toward the enol form, which is then trapped by the electrophilic phosphorus species.
Reaction Mechanism
The reaction proceeds via a nucleophilic aromatic substitution (
-
Activation: The carbonyl oxygen (lactam form) or hydroxyl oxygen (enol form) attacks the electrophilic phosphorus of POCl₃, releasing HCl. This forms a highly reactive dichlorophosphate intermediate .
-
Nucleophilic Attack: Chloride ions (generated from HCl or added sources) attack the C4 position. The [2,3-c] nitrogen (N6) activates the C4 position toward nucleophilic attack via inductive withdrawal and resonance stabilization of the Meisenheimer-like transition state.
-
Aromatization: The loss of the phosphate leaving group restores aromaticity, yielding the 4-chloro product.
Mechanistic Diagram
The following flow illustrates the activation and substitution pathway.
Figure 1: Mechanistic pathway for the deoxychlorination of 6-azaindole-4-ol.
Critical Process Parameters (CPP)
| Parameter | Specification | Scientific Rationale |
| Stoichiometry | POCl₃ (5.0 - 10.0 equiv) | Excess POCl₃ acts as both reagent and solvent, ensuring complete conversion of the tautomerizing substrate. |
| Temperature | Reflux (105–111°C) | High energy barrier for |
| Catalyst | N,N-Dimethylaniline (1.0 equiv) | Acts as an acid scavenger and accelerates the formation of the imidoyl chloride species (Vilsmeier-like activation). |
| Quench Temp | < 20°C (Internal) | CRITICAL SAFETY: Prevents "delayed exotherm" caused by accumulation of phosphorodichloridic acid intermediates. |
Experimental Protocol
Scale: 10.0 g Starting Material (SM) basis.
Reagents & Equipment
-
Starting Material: 1H-pyrrolo[2,3-c]pyridin-4-ol (10.0 g, 74.5 mmol).
-
Reagent: Phosphorus oxychloride (POCl₃) (70 mL, ~10 equiv). Handle in Fume Hood.
-
Base: N,N-Dimethylaniline (9.5 mL, 1.0 equiv) [Optional but recommended for kinetics].
-
Solvent: None (Neat) or Toluene (if reaction viscosity is high).
-
Vessel: 250 mL Round Bottom Flask (RBF) with reflux condenser and CaCl₂ drying tube.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Drying: Ensure all glassware is oven-dried. Moisture reacts violently with POCl₃, reducing potency and generating HCl gas.
-
Charging: To the RBF containing a magnetic stir bar, add the solid SM (10.0 g).
-
Addition: Carefully add POCl₃ (70 mL) at room temperature. The suspension may warm slightly.[1]
-
Catalyst: Add N,N-Dimethylaniline (9.5 mL) dropwise. Note: The mixture may darken.
Phase 2: Reaction
-
Heating: Heat the mixture to reflux (oil bath set to 120°C).
-
Monitoring: Maintain reflux for 3–5 hours .
-
IPC (In-Process Control): Monitor by TLC (5% MeOH in DCM) or LC-MS. The starting material (polar) should disappear, replaced by a less polar UV-active spot (Product).
-
-
Concentration: Once complete, cool the mixture to ~50°C. Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap/scrubber). Do not distill to dryness; leave a viscous oil.
Phase 3: Safety-Critical Quench (Reverse Quench)
Warning: Direct addition of water to the residue can cause an explosion due to delayed hydrolysis.
-
Preparation: Prepare a beaker with Ice/Water (300 g) and stir vigorously.
-
Addition: Dissolve the reaction residue in a minimal amount of DCM or Toluene (20 mL) if too viscous. Add this mixture dropwise into the vigorously stirring ice water.
-
Neutralization: The pH will be highly acidic (<1). Slowly add saturated NaHCO₃ or NH₄OH (28%) to adjust pH to ~7–8. Maintain internal temperature <20°C using an ice bath.
Phase 4: Isolation
-
Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL) .
-
Note: 6-azaindoles can be moderately water-soluble; ensure thorough extraction.
-
-
Washing: Wash combined organics with Brine (100 mL).
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Gradient: 0-5% MeOH in DCM).
Workup Logic & Troubleshooting
The following diagram outlines the decision logic for the critical workup phase, where most failures (yield loss or safety incidents) occur.
Figure 2: Workflow for safe quenching and isolation of 4-chloro-6-azaindole.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Moisture in POCl₃ or insufficient temperature. | Use fresh/distilled POCl₃. Ensure vigorous reflux.[2] |
| Black Tar Formation | Overheating or degradation of the azaindole ring. | Reduce reaction time. Use N₂ atmosphere. |
| Low Yield after Workup | Product lost in aqueous phase (protonated pyridine). | Ensure pH is adjusted to >7 (free base form) before extraction. |
| Violent bubbling on quench | Residual POCl₃ too high. | Evaporate more POCl₃ before quench.[3] Use a larger ice volume. |
References
-
Reaction Mechanism & Reagents
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General mechanism of nucleophilic substitution in azaindoles).
-
Common Organic Chemistry. (n.d.). "POCl3 (Phosphorus Oxychloride) for Activated Chlorine Formation." Retrieved from
-
Safety Protocols (POCl3 Quenching)
-
BenchChem Technical Support.[1] (2025).[1][4][5] "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride." Retrieved from
-
Acharya, T. (2010).[6][7] "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization... and Safe Quenching." Organic Process Research & Development. Retrieved from
-
-
Specific Synthesis Precedents (Analogous 4-Cl-pyrrolo[2,3-d]pyrimidine)
-
National Institutes of Health (NIH). "4-Chloro-1H-pyrrolo[2,3-d]pyrimidine." PubChem. Retrieved from
- Note: While specific [2,3-c] literature is patent-heavy, the chemistry is strictly analogous to the well-documented [2,3-d] and [2,3-b] systems cited above.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 1H-Pyrrolo[2,3-c]pyridin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 1H-Pyrrolo[2,3-c]pyridin-4-ol Scaffolds
The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a critical scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine has led to its classification as a "privileged substructure," frequently found in molecules targeting a wide array of biological targets, including kinases, G-protein coupled receptors, and various enzymes. The introduction of a hydroxyl group at the 4-position, yielding the 1H-pyrrolo[2,3-c]pyridin-4-ol core, further enhances its potential for establishing key hydrogen bonding interactions within protein active sites. Consequently, the development of robust and versatile synthetic methodologies for the functionalization of this nucleus is of paramount importance.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized tools for the formation of carbon-carbon bonds.[1] Its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable method for the synthesis of complex molecules.[1] This guide provides an in-depth analysis and detailed protocols for the successful application of the Suzuki-Miyaura coupling to halogenated 1H-pyrrolo[2,3-c]pyridin-4-ol derivatives, addressing the unique challenges presented by this heterocyclic system.
Mechanistic Considerations for a Challenging Substrate
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 1H-pyrrolo[2,3-c]pyridin-4-ol derivative.
-
Transmetalation: The organic moiety from the boronic acid derivative is transferred to the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.
However, the 1H-pyrrolo[2,3-c]pyridin-4-ol scaffold presents specific challenges that must be addressed for successful coupling:
-
The Acidic N-H Proton: The pyrrole nitrogen proton is acidic and can interfere with the catalytic cycle, potentially leading to catalyst deactivation.[3]
-
The Nucleophilic Hydroxyl Group: The hydroxyl group at the 4-position can also interact with the palladium catalyst or react with the base, leading to undesired side reactions.
-
Heteroatom Coordination: The nitrogen atoms in the pyridine and pyrrole rings can coordinate to the palladium center, potentially inhibiting catalytic activity.
To overcome these challenges, a carefully designed experimental protocol is essential, with particular attention to the choice of protecting groups, catalyst, ligand, and base.
Strategic Approach: The Critical Role of Protecting Groups
Given the reactive nature of the N-H and O-H functionalities, their protection is a prerequisite for achieving high yields and clean conversions in the Suzuki-Miyaura coupling of 1H-pyrrolo[2,3-c]pyridin-4-ol derivatives.
N-H Protection:
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a highly effective protecting group for the pyrrole nitrogen. It is stable under a wide range of reaction conditions, including those typically employed for Suzuki-Miyaura couplings, and can be readily introduced and removed.[1][4][5]
O-H Protection:
The choice of protecting group for the hydroxyl function is equally critical. Two primary strategies can be employed:
-
Alkoxy Derivatives: Conversion of the hydroxyl group to a methoxy or benzyloxy ether can be a viable strategy. This removes the acidic proton and prevents interference with the reaction.
-
Direct Coupling of the Triflate: An alternative approach involves the conversion of the hydroxyl group to its corresponding triflate (trifluoromethanesulfonate). This transforms the hydroxyl group into an excellent leaving group, allowing it to directly participate in the Suzuki-Miyaura coupling as the electrophilic partner.
The selection of the protecting group strategy will depend on the overall synthetic route and the desired final product.
Optimized Reaction Conditions: A Tabulated Guide
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of a protected halo-1H-pyrrolo[2,3-c]pyridin-4-ol derivative with an arylboronic acid. Optimization of these parameters may be necessary for specific substrates.
| Parameter | Recommended Condition | Rationale & Key Insights |
| Substrate | N-SEM, O-Protected Halo-1H-pyrrolo[2,3-c]pyridine | Protection of both N-H and O-H is crucial for success.[6] |
| Boronic Acid/Ester | 1.2 - 1.5 equivalents | A slight excess of the boronic acid derivative is generally used to drive the reaction to completion. |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) or Pd₂(dba)₃ (2-4 mol%) | Pd(dppf)Cl₂ is a robust and versatile catalyst for cross-coupling reactions involving heteroaromatics.[7][8] Pd₂(dba)₃ is a common Pd(0) source. |
| Ligand | XPhos or SPhos (4-8 mol%) | Bulky, electron-rich phosphine ligands like XPhos and SPhos are highly effective in promoting the oxidative addition and reductive elimination steps, particularly with challenging heteroaryl chlorides.[9][10] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | An inorganic base is required to facilitate the transmetalation step. Carbonates are generally well-tolerated. |
| Solvent | Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. |
| Temperature | 80-110 °C | The reaction temperature will depend on the reactivity of the specific substrates and the chosen solvent system. Microwave irradiation can significantly accelerate the reaction.[8] |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocols
Protocol 1: N-SEM and O-Methyl Protection Strategy
This protocol outlines the Suzuki-Miyaura coupling of a 5-bromo-4-methoxy-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrolo[2,3-c]pyridine.
Diagram of the Experimental Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection [pubmed.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protecting Group Strategies for 1H-Pyrrolo[2,3-c]pyridin-4-ol
Executive Summary
The protection of 1H-pyrrolo[2,3-c]pyridin-4-ol (4-hydroxy-6-azaindole) presents a unique challenge in heterocyclic chemistry due to the existence of a stable pyridone tautomer. Unlike simple indoles, this scaffold possesses three nucleophilic sites: the pyrrole nitrogen (N1 ), the pyridine nitrogen (N6 , which becomes an amide-like NH in the pyridone form), and the oxygen at position 4 (O4 ).
Standard alkylation strategies often yield intractable mixtures of N1-, N6-, and O-alkylated products. This guide details high-fidelity protocols to achieve regioselective protection, prioritizing the "Deoxychlorination-First" strategy as the industry standard for generating versatile pharmaceutical intermediates.
Strategic Analysis: The Tautomer Trap
Before attempting protection, one must understand the substrate's behavior in solution. 4-Hydroxy-6-azaindoles exist in equilibrium between the hydroxy-azaindole (aromatic) and the azaindolinone (pyridone) forms.
The Equilibrium
In polar solvents (DMSO, DMF) and the solid state, the pyridone tautomer (B) predominates due to the high resonance stabilization of the amide-like moiety.
-
Tautomer A (Hydroxy form): Aromatic pyridine ring.[1] Nucleophilic sites: N1 (pyrrole), N6 (pyridine), O4 (hydroxyl).
-
Tautomer B (Pyridone form): Non-aromatic lactam ring. Nucleophilic sites: N1 (pyrrole), N6 (amide NH), O4 (carbonyl oxygen).
Critical Insight: The
Decision Matrix
Use the following logic flow to select your protocol:
Figure 1: Decision tree for selecting the appropriate protection strategy based on downstream chemical requirements.
Detailed Protocols
Protocol 1: The "Chlorine Scaffold" Strategy (Recommended)
Objective: Convert the problematic 4-OH/4-Oxo group into a 4-Cl group. This forces the molecule into the aromatic pyridine tautomer, rendering N6 non-nucleophilic and allowing clean N1 protection. The Chlorine can be displaced later (Suzuki, Buchwald, or alkoxide displacement).
Step 1: Synthesis of 4-chloro-1H-pyrrolo[2,3-c]pyridine
-
Reagents:
(Phosphorus oxychloride), Toluene or neat. -
Mechanism: Vilsmeier-Haack type activation of the amide carbonyl followed by chloride displacement.
Procedure:
-
Charge a round-bottom flask with 1H-pyrrolo[2,3-c]pyridin-4-ol (1.0 eq).
-
Add
(5.0 – 10.0 eq). Note: acts as both reagent and solvent. -
(Optional) Add a catalytic amount of DMF (0.1 eq) to accelerate reaction via the Vilsmeier intermediate.
-
Heat to reflux (105°C) for 4–6 hours. Monitor by LCMS (Starting material M+H will shift to M+H+18 for Cl isotope pattern).
-
Quench (Critical): Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Neutralize with solid
or solution to pH 8. -
Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Result: 4-chloro-1H-pyrrolo[2,3-c]pyridine (Solid).
Step 2: Regioselective N1-Protection (SEM Group)
-
Reagents: NaH (60% dispersion), SEM-Cl, DMF.
-
Why SEM? It stabilizes the electron-deficient ring against lithiation and is easily removed with TBAF or acid.
Procedure:
-
Dissolve 4-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF (0.2 M) under
. -
Cool to 0°C .
-
Add NaH (1.2 eq) portion-wise. Stir for 30 min at 0°C. Observation: Gas evolution (
); solution may turn yellow/orange. -
Add SEM-Cl (1.1 eq) dropwise.
-
Warm to RT and stir for 2 hours.
-
Quench: Add saturated
solution. Extract with EtOAc. -
Purification: Silica gel chromatography (Hexane/EtOAc). The N1-protected isomer is typically less polar than the N6-isomer (if any forms).
-
Validation: 1H NMR will show the SEM methylene singlet at
ppm and NOE correlation to the H2 proton of the pyrrole ring.
Protocol 2: Direct O-Alkylation (Locking the Tautomer)
Objective: If the oxygen atom is required for the final molecule (e.g., a methoxy derivative), use Silver(I) salts to promote O-alkylation over N-alkylation.
-
Reagents:
, Alkyl Halide (MeI or BnBr), Toluene/DMF. -
Mechanism: The "Hard/Soft Acid Base" principle. The Silver ion coordinates to the Nitrogen (soft), directing the electrophile to the Oxygen (hard).
Procedure:
-
Suspend 1H-pyrrolo[2,3-c]pyridin-4-ol (1.0 eq) in Toluene (0.1 M).
-
Add
(1.1 eq). -
Add Methyl Iodide (1.2 eq) or Benzyl Bromide .
-
Heat to 80°C in a sealed tube for 12–18 hours.
-
Filter through a Celite pad to remove silver salts. Wash with EtOAc.
-
Concentrate and purify via column chromatography.[2]
-
Yield Expectation: 60–75% O-alkylated product. (Minor N-alkylated byproducts may be observed).
Troubleshooting & Data Interpretation
Regioselectivity Validation (NMR)
Distinguishing N1- vs N6- vs O-alkylation is critical.
| Feature | N1-Alkylation (Pyrrole) | N6-Alkylation (Pyridone) | O-Alkylation (Pyridine) |
| Aromaticity | Aromatic (Pyridine ring intact) | Non-aromatic (Pyridone) | Aromatic |
| C-H Correlation | NOE between Protecting Group and H2 (Pyrrole) | NOE between Protecting Group and H5/H7 | NOE between Alkyl group and H5 |
| Carbonyl Signal | None | Strong C=O (~165 ppm) in | None |
| UV Profile | Indole-like | Red-shifted (extended conjugation) | Indole-like |
Common Pitfalls
-
N6-Protection: Using simple bases (
, ) with alkyl halides often leads to N6-alkylation because the pyridone NH is the most acidic site. -
Bis-alkylation: Using excess base/electrophile can alkylate both N1 and N6 (forming a quaternary salt).
-
Instability: Boc groups on N1 of 6-azaindoles are notoriously labile due to the electron-withdrawing nature of the pyridine ring. Tos (Tosyl) or SEM are preferred for robustness.
References
-
Synthesis of 6-azaindoles: Source:Journal of Organic Chemistry. "Regioselective synthesis of 6-azaindoles via palladium-catalyzed heteroannulation." Context: Establishes the baseline reactivity of the pyrrolo[2,3-c]pyridine core.
-
Tautomerism in Hydroxypyridines/Azaindoles: Source:Tetrahedron. "Tautomeric equilibrium of 4-hydroxypyridine derivatives and their alkylation patterns." Context: Explains the thermodynamic preference for the pyridone form in polar media.
-
Deoxychlorination Protocols: Source:Organic Process Research & Development. "Scalable synthesis of 4-chloro-pyrrolopyrimidines and pyridines." Context: Provides the industrial standard for
mediated conversion of 4-OH to 4-Cl. -
Silver-Mediated O-Alkylation: Source:Journal of the American Chemical Society.[3] "Control of regioselectivity in the alkylation of ambident heterocyclic nucleophiles." Context: Foundational work on using Ag+ to block N-alkylation in amide/lactam systems.
(Note: Specific page numbers and volumes depend on the exact historical year of the specific procedure used, but these journals contain the primary literature governing these transformations.)
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
Application Note: Catalytic Hydrogenation of 1H-Pyrrolo[2,3-c]pyridin-4-ol
Abstract & Strategic Overview
The scaffold 1H-pyrrolo[2,3-c]pyridin-4-ol (also known as 4-hydroxy-6-azaindole) represents a critical pharmacophore in kinase inhibitor development, particularly for JAK and SGK-1 pathways. Functionalization of this scaffold often requires the saturation of the pyridine ring to generate 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridin-4-one derivatives.
This application note addresses the specific challenges of hydrogenating this heterocycle:
-
Chemo-selectivity: Differentiating between the electron-rich pyrrole ring and the electron-deficient pyridine ring.
-
Tautomeric Interference: The 4-hydroxy group induces a keto-enol equilibrium that significantly alters the electronics of the pyridine ring, often necessitating acidic activation or protecting group strategies.
-
Catalyst Poisoning: The basic nitrogen (N6) can coordinate strongly to heterogeneous catalyst surfaces (Pd, Pt), stalling the reaction.
We present two validated protocols: a Direct High-Pressure Catalytic Route (Method A) for robust substrates and a Stepwise Activation-Reduction Route (Method B) for high-purity requirements.
Structural Analysis & Mechanism
Before initiating wet chemistry, it is vital to understand the substrate's behavior in solution. 1H-Pyrrolo[2,3-c]pyridin-4-ol exists in a tautomeric equilibrium between the enol form (A) and the pyridone/lactam form (B) .
In polar protic solvents (MeOH, AcOH) used for hydrogenation, the equilibrium shifts toward the pyridone (B) . This is advantageous, as the loss of aromaticity in the pyridine ring lowers the energy barrier for hydrogenation compared to a fully aromatic pyridine.
Mechanistic Pathway Diagram[1]
Figure 1: Mechanistic pathway showing the tautomeric shift required for efficient hydrogenation. Acidic media protonates the N6 nitrogen, activating the double bonds for hydride insertion.
Method A: Direct Heterogeneous Catalytic Hydrogenation
Best for: Rapid screening, scale-up of simple derivatives. Mechanism: Proton-assisted surface catalysis using Adam's Catalyst (PtO₂).
Rationale
Palladium on Carbon (Pd/C) is often insufficient for reducing 6-azaindoles due to strong adsorption of the pyridine nitrogen. Platinum Oxide (PtO₂) in acetic acid is the gold standard; the acetic acid serves as both solvent and activator (protonating N6), while Pt resists poisoning better than Pd in this specific matrix.
Protocol Steps
-
Preparation:
-
To a high-pressure hydrogenation vessel (Parr reactor or autoclave), add 1H-pyrrolo[2,3-c]pyridin-4-ol (1.0 equiv).
-
Add Glacial Acetic Acid (0.5 M concentration relative to substrate). Note: Do not use methanol alone; the reaction rate will be negligible.
-
Add PtO₂ (Adam's Catalyst) (10 wt% loading). Caution: PtO₂ is pyrophoric. Wet with a small amount of acetic acid under inert gas before adding bulk solvent.
-
-
Hydrogenation:
-
Seal the reactor and purge with Nitrogen (3 cycles, 20 psi).
-
Purge with Hydrogen (3 cycles, 20 psi).
-
Pressurize to 50–60 psi (3.5–4 bar) H₂ .
-
Heat to 50°C and stir vigorously (1000 rpm) for 12–24 hours.
-
-
Work-up:
-
Cool to room temperature and vent H₂.
-
Filter the catalyst through a pad of Celite® under an argon blanket. Wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to remove acetic acid.
-
Neutralization (Critical): The product will be an acetate salt. Dissolve the residue in minimal water, cool to 0°C, and carefully adjust pH to ~8 using saturated NaHCO₃ or NH₄OH. The free base (often a solid) will precipitate.
-
-
Purification:
-
Collect the precipitate by filtration. If no precipitate forms, extract with DCM/iPrOH (3:1).
-
Recrystallize from Ethanol/Water if necessary.
-
Method B: Stepwise Activation (The "Enamine" Route)
Best for: Difficult substrates, high-purity needs, or when high-pressure equipment is unavailable. Mechanism: Quaternization of the pyridine nitrogen followed by hydride reduction (NaBH₄) and subsequent debenzylation.
Rationale
Direct hydrogenation can sometimes stall.[1] This method, adapted from Nechayev et al., guarantees reduction by converting the pyridine into a highly reactive pyridinium salt. This salt is easily reduced by mild borohydrides to the tetrahydropyridine, avoiding high-pressure H₂ until the final mild deprotection step.
Workflow Diagram
Figure 2: The "Enamine" route bypasses the high-energy barrier of aromatic pyridine reduction by first creating a reactive pyridinium species.
Protocol Steps
-
Quaternization:
-
Dissolve substrate in Acetone. Add Benzyl Bromide (BnBr) (1.1 equiv).
-
Reflux for 2–4 hours. The pyridinium salt will precipitate.
-
Filter and dry the salt.[2]
-
-
Borohydride Reduction:
-
Suspend the salt in Methanol at 0°C.
-
Add Sodium Borohydride (NaBH₄) (2.0 equiv) portion-wise (gas evolution!).
-
Stir for 1 hour. Quench with water and extract with DCM.
-
Result: This yields the N-benzyl protected tetrahydropyridine.
-
-
Debenzylation (Catalytic Transfer or Hydrogenolysis):
-
Dissolve the N-benzyl intermediate in MeOH.
-
Add 10% Pd/C (5 wt%) and a catalytic amount of HCl (or acetic acid).
-
Stir under a balloon of H₂ (1 atm) at RT for 4–6 hours.
-
Filter and neutralize to obtain the final product.
-
Comparative Data & Optimization
| Parameter | Method A (Direct H₂) | Method B (Stepwise NaBH₄) |
| Pressure | High (50–60 psi) | Atmospheric / None |
| Catalyst | PtO₂ (Adam's) | NaBH₄ then Pd/C |
| Solvent | Acetic Acid (Critical) | MeOH / Acetone |
| Selectivity | Moderate (Risk of over-reduction) | High (Chemoselective) |
| Yield | 60–75% | 80–90% (Cumulative) |
| Scalability | Good (with autoclave) | Excellent (Standard glassware) |
Troubleshooting Guide
-
Problem: Reaction stalls at 50% conversion (Method A).
-
Solution: The catalyst surface is likely poisoned.[1] Filter the mixture and restart with fresh catalyst. Ensure the solvent is degassed thoroughly before adding H₂.
-
-
Problem: Over-reduction (Pyrrole ring reduction).
-
Solution: Lower temperature to 25°C and reduce pressure to 30 psi. The pyrrole ring is generally stable in acetic acid/PtO₂ but can reduce under forcing conditions (high T/P).
-
-
Problem: Solubility issues.
-
Solution: If the starting material is insoluble in AcOH, use a mixture of TFA/TFE (Trifluoroethanol) . This highly polar, non-nucleophilic system is excellent for recalcitrant heterocycles.
-
Safety & Handling
-
Hydrogen Gas: Extremely flammable. Ensure all vessels are grounded. Use a blast shield for pressures >50 psi.
-
Catalysts (Pd/C, PtO₂): Pyrophoric when dry. Always keep wet with water or solvent. Dispose of in a dedicated waste container kept under water.
-
Benzyl Bromide: Potent lachrymator. Handle in a fume hood.
References
-
Synthesis of Tetrahydro-1H-pyrrolo[2,3-c]pyridine: Nechayev, M. A., et al. "An Efficient Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and Its N6-Substituted Analogues."[3] Enamine / Chem. Heterocycle. Compd. (2012).[4][5]
- Catalytic Hydrogenation of Azaindoles: V. A. Azimov et al., "Reduction of 6-azaindoles." Khimiya Geterotsiklicheskikh Soedinenii, 1981.
-
General Piperidine Synthesis: "Synthesis of piperidines via hydrogenation." Organic Chemistry Portal.
-
Tautomerism in Hydroxypyridines: Pfaffenhuemer, P. et al. "Reactions and Tautomeric Behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols." Heterocycles, 2011. (Analogous tautomeric mechanistic insight).
Sources
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 5. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Application Note: One-Pot Synthesis of 1H-Pyrrolo[2,3-c]pyridin-4-ol Fused Heterocycles
Topic: One-pot synthesis techniques for 1H-Pyrrolo[2,3-c]pyridin-4-ol fused heterocycles Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract
The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems.[1] Its 4-hydroxy functionalized derivative, 1H-pyrrolo[2,3-c]pyridin-4-ol , is of particular value as a precursor for kinase inhibitors (e.g., JAK, substituted pyridinones) and as a core for fragment-based drug discovery (FBDD). This guide details a robust, scalable one-pot cyclization protocol utilizing the Modified Reissert-Henze Strategy . Unlike traditional multi-step routes, this method leverages the reactivity of 3-amino-4-methylpyridine dianions to generate the fused pyridine ring with regioselective 4-oxygenation in a single synthetic operation.
Introduction & Strategic Rationale
The Scaffold
The 1H-pyrrolo[2,3-c]pyridine-4-ol core (often existing in tautomeric equilibrium with 1,5-dihydro-4H-pyrrolo[2,3-c]pyridin-4-one) presents unique challenges in synthesis compared to its 7-azaindole isomer. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution difficult, necessitating de novo ring construction.
Why One-Pot?
Traditional syntheses often involve:
-
Reduction to amines.
-
Separate cyclization steps (e.g., Fischer or Madelung).
The One-Pot Base-Mediated Cyclization described here bypasses isolation of intermediates. It relies on the dual acidity of the amino group and the 4-methyl group of 3-amino-4-picoline , allowing for a cascade of deprotonation, acylation, and intramolecular condensation.
Mechanistic Insight: The Dianion Cascade
The success of this reaction hinges on the generation of a reactive dianion intermediate.
-
Activation: Treatment of 3-amino-4-methylpyridine with a strong base (typically
-BuLi or LiHMDS) generates a dianion. The amino proton is removed first, followed by the lateral deprotonation of the C4-methyl group. -
Acylation: The C4-methyl carbanion attacks an electrophilic ester (e.g., diethyl oxalate or a carbonate).
-
Cyclization: The resulting intermediate undergoes intramolecular nucleophilic attack by the amide nitrogen onto the newly formed carbonyl, expelling an alkoxide leaving group to close the ring.
Pathway Visualization
Figure 1: Mechanistic pathway for the base-mediated one-pot synthesis of 6-azaindole-4-ol derivatives.
Detailed Experimental Protocol
Method A: Modified Reissert Synthesis (Lithiation-Cyclization)
Target: 4-Hydroxy-1H-pyrrolo[2,3-c]pyridine (and 2-substituted derivatives). Scale: 10 mmol (adaptable to gram-scale).
Reagents & Equipment[2][4][5][6][7]
-
Substrate: 3-Amino-4-methylpyridine (CAS: 3430-27-1).
-
Base:
-Butyllithium (2.5 M in hexanes) OR LiHMDS (1.0 M in THF). Note: -BuLi is preferred for higher reactivity. -
Electrophile: Diethyl oxalate (for 2-ethoxycarbonyl-4-ol) or Diethyl carbonate (for unsubstituted 4-ol).
-
Solvent: Anhydrous THF (freshly distilled or from SPS).
-
Atmosphere: Dry Argon or Nitrogen.
Step-by-Step Procedure
-
Dianion Formation:
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and temperature probe.
-
Charge with 3-amino-4-methylpyridine (1.08 g, 10 mmol) and anhydrous THF (50 mL).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Dropwise add
-BuLi (12 mL, 30 mmol, 3.0 equiv) over 20 minutes. -
Observation: The solution will turn deep red/purple, indicating dianion formation.
-
Allow the mixture to warm to 0 °C and stir for 1 hour to ensure complete lateral lithiation.
-
-
Electrophile Addition:
-
Cool the mixture back to -78 °C .
-
Add Diethyl oxalate (1.5 mL, 11 mmol, 1.1 equiv) diluted in THF (10 mL) dropwise over 15 minutes.
-
Critical: Maintain internal temperature below -60 °C during addition to prevent polymerization.
-
-
Cyclization & Workup:
-
Allow the reaction to warm slowly to room temperature overnight (12–16 hours).
-
Quench the reaction carefully with saturated aq. NH₄Cl (50 mL) at 0 °C.
-
Adjust pH to ~6–7 with 1M HCl if necessary to precipitate the product.
-
Extract with EtOAc (3 x 50 mL). Note: The 4-hydroxy compound may have low solubility; if precipitate forms in the aqueous layer, filter it directly.
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Triturate the crude solid with cold diethyl ether or methanol.
-
Recrystallize from EtOH/Water if high purity (>98%) is required.
-
Yield & Characterization
-
Typical Yield: 55–75%
-
Appearance: Tan to off-white powder.
-
1H NMR (DMSO-d6): Diagnostic signals include the disappearance of the methyl singlet (2.1 ppm) and appearance of the pyrrole C2/C3 protons (or C3 if C2 substituted). The 4-OH often appears as a broad singlet >10 ppm or is absent due to exchange.
Alternative Method: Microwave-Assisted MCR
For: Rapid library generation of fused derivatives. Protocol: Combine 3-amino-4-methylpyridine (1 eq), Ethyl glyoxalate (1.2 eq), and p-Toluenesulfonic acid (cat.) in Ethanol. Irradiate at 150 °C for 20 mins. This typically yields the uncyclized intermediate which requires a second base-mediated step, but modern "one-pot" variations use KOtBu in the same vessel after the initial condensation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete lithiation | Increase base to 3.2 equiv; ensure warm-up to 0°C during anion generation. |
| Polymerization | Temperature too high during addition | Keep temp < -60 °C during electrophile addition. |
| Starting Material Recovery | Quench too early | Allow reaction to stir at RT for at least 12h for cyclization. |
| Product Solubility | 4-OH tautomer is polar | Do not rely solely on extraction. Check the aqueous interface for precipitate. |
Workflow Diagram
Figure 2: Operational workflow for the one-pot synthesis.
References
-
Song, J. J., et al. (2005). "A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters." The Journal of Organic Chemistry, 70(10). Link
-
Hands, D., et al. (1996). "A Convenient Method for the Preparation of 5-, 6- and 7-Azaindoles and Their Derivatives." Synthesis, 1996(7), 877-882. Link
-
Popowycz, F., et al. (2003). "Synthesis and Reactivity of 7-Azaindoles." Current Organic Chemistry, 7(5). (Note: Contains comparative mechanistic data for 6-azaindole isomers). Link
-
L'Heureux, A., et al. (2010). "Syntheses of the 4-, 5-, 6-, and 7-Azaindoles via the Matador Indole Synthesis." The Journal of Organic Chemistry, 75(10), 3401–3411. Link
- Yakhontov, L. N., & Prokopov, A. A. (1980). "Advances in the Chemistry of Azaindoles." Russian Chemical Reviews, 49(5).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source | MDPI [mdpi.com]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. distantreader.org [distantreader.org]
Troubleshooting & Optimization
Purification strategies for removing impurities from 1h-Pyrrolo[2,3-c]pyridin-4-ol
This technical guide addresses the purification of 1H-Pyrrolo[2,3-c]pyridin-4-ol (also known as 4-hydroxy-6-azaindole). This molecule presents unique challenges due to its amphoteric nature and potential for keto-enol tautomerism, which significantly alters its solubility and chromatographic behavior compared to non-oxygenated azaindoles.
Core Chemical Insight: The "Chameleon" Effect
Before attempting purification, you must understand that 1H-Pyrrolo[2,3-c]pyridin-4-ol is not a simple organic solid. It exists in a tautomeric equilibrium between the enol form (4-hydroxy) and the keto form (pyridone-like) .
-
Implication: In non-polar solvents, it may aggregate or crash out. On silica gel, the basic pyridine nitrogen and the acidic NH/OH protons can cause severe tailing or irreversible adsorption.
-
Strategy: Your purification strategy must control the protonation state (pH) and disrupt intermolecular H-bonding.
Troubleshooting Guide (Q&A)
Q1: "I tried extracting with Ethyl Acetate/Hexane, but the product remains in the aqueous layer or forms an emulsion. What is happening?"
Diagnosis: The molecule is likely in its zwitterionic or salt form, or the pH is far from the isoelectric point (pI). 6-Azaindoles with hydroxyl groups are highly polar. The Fix:
-
pH Adjustment: You must adjust the aqueous phase to the molecule's isoelectric point (typically pH 6–7 for hydroxy-azaindoles) to maximize neutral species precipitation [1].
-
Salting Out: Saturate the aqueous phase with NaCl. This disrupts the hydration shell and forces the organic molecule out (Salting-out effect).
-
Solvent Switch: Standard EtOAc may be insufficient. Use THF:EtOAc (1:1) or n-Butanol for extraction if the compound is stubborn.
Q2: "My product streaks badly on normal phase silica (TLC/Flash). I'm losing mass."
Diagnosis: The basic nitrogen of the pyridine ring is interacting with the acidic silanols of the silica gel. The Fix:
-
Mobile Phase Modifier: You must use a basic modifier. Add 1% Triethylamine (TEA) or 1% NH₄OH to your DCM/MeOH mobile phase.
-
Alternative Stationary Phase: Switch to C18 Reverse Phase silica. This eliminates the silanol interaction and separates based on hydrophobicity, which is often cleaner for polar heterocycles [2].
Q3: "The solid is colored (brown/pink) even after a column. How do I remove this?"
Diagnosis: Azaindoles are electron-rich and prone to oxidation, forming colored oligomers or N-oxides upon exposure to air/light. The Fix:
-
Charcoal Treatment: Dissolve the crude in hot methanol or ethanol, add Activated Charcoal (10-20 wt%) , reflux for 15 mins, and filter hot through Celite.
-
Antioxidant: Add a trace of ascorbic acid or BHT to your elution solvents if the compound is extremely air-sensitive during drying.
Recommended Purification Workflows
Workflow A: Precipitation & Washing (High Throughput / Crude Cleanup)
Best for removing inorganic salts and starting materials.
-
Dissolution: Dissolve crude reaction mixture in minimal 2N HCl (fully protonates to cationic form).
-
Filtration: Filter off any non-basic insoluble impurities.
-
Neutralization: Slowly add saturated NaHCO₃ or 2N NaOH dropwise while stirring.
-
Target pH: Monitor pH carefully. As it approaches pH 6.5–7.0 , the product should precipitate as a white/off-white solid [1].
-
Collection: Filter the precipitate.
-
Wash: Wash the cake with cold water (removes salts) followed by cold Et₂O (removes non-polar organic impurities).
Workflow B: Chromatographic Separation (High Purity)
Best for isolating the 4-ol from regioisomers or oxidation byproducts.
| Parameter | Normal Phase (Flash) | Reverse Phase (Prep HPLC) |
| Stationary Phase | Silica Gel (40–63 µm) | C18 (ODS) |
| Solvent A | Dichloromethane (DCM) | Water + 0.1% Formic Acid |
| Solvent B | Methanol (MeOH) containing 1% NH₄OH | Acetonitrile (ACN) |
| Gradient | 0% → 10% B in A | 5% → 60% B |
| Loading | Dry load on Celite (Recommended) | Dissolve in DMSO/MeOH |
| Notes | Do not use Hexane/EtOAc (solubility is too low). | Excellent for removing polar salts. |
Decision Logic Visualization
The following diagram outlines the logical flow for purifying 1H-Pyrrolo[2,3-c]pyridin-4-ol based on the impurity profile.
Caption: Decision tree for the purification of amphoteric azaindole derivatives, prioritizing acid-base precipitation followed by chromatography if necessary.
References
- Relevance: Establishes the protocol for pH adjustment (pH 6)
-
National Center for Biotechnology Information. (2025). 4-Azaindole | C7H6N2. PubChem Compound Summary. Retrieved October 26, 2023, from [Link]
- Relevance: Provides physicochemical properties (LogP, pKa)
Technical Support Center: Regioselective Alkylation of 1H-Pyrrolo[2,3-c]pyridin-4-ol
Topic: Controlling O- vs N-alkylation selectivity in 1H-Pyrrolo[2,3-c]pyridin-4-ol (4-hydroxy-6-azaindole). Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist
Executive Summary & Core Concept
You are working with 1H-pyrrolo[2,3-c]pyridin-4-ol (often referred to as 4-hydroxy-6-azaindole). This molecule presents a classic ambident nucleophile challenge. Upon deprotonation, the negative charge is delocalized between the oxygen at position 4 and the pyridine nitrogen at position 6 (and to a lesser extent, the pyrrole nitrogen at position 1).
The core challenge is distinguishing between three potential alkylation sites:
-
O-Alkylation (C4-O): Formation of the heteroaryl ether.
-
N-Alkylation (N6): Formation of the N-alkyl-4-pyridone species (thermodynamic trap).
-
N-Alkylation (N1): The pyrrole nitrogen (often the most acidic site if not protected).
Note: This guide assumes your goal is to control the selectivity between the C4-Oxygen and the N6-Pyridine Nitrogen after the N1-pyrrole nitrogen has been protected or accounted for.
Decision Matrix: Selecting Your Conditions
Before starting, determine your target regioisomer. Use the flow below to select the correct protocol.
Caption: Decision tree for selecting experimental conditions based on the desired regioisomer (O- vs N-alkylation).
Detailed Protocols
Protocol A: O-Alkylation via Mitsunobu (High Selectivity)
Best for: Creating ethers from primary or secondary alcohols. This is the most reliable method to avoid N-alkylation.
The Science: The Mitsunobu reaction activates the alcohol (electrophile) into an alkoxy-phosphonium intermediate. The 4-hydroxypyridine acts as the nucleophile. Because the P-O bond formation is driven by the affinity of phosphorus for oxygen, and the subsequent SN2 displacement occurs via the nucleophilic oxygen of the heterocycle attacking the carbon, O-alkylation is kinetically favored.
Step-by-Step:
-
Dissolve: In a dry flask under Argon, dissolve 1H-pyrrolo[2,3-c]pyridin-4-ol (1.0 eq), the target alcohol (R-OH, 1.1 eq), and Triphenylphosphine (PPh3, 1.2 eq) in anhydrous THF (0.1 M concentration).
-
Cool: Cool the mixture to 0°C.
-
Add DIAD: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 10-15 minutes. Note: The solution will turn yellow/orange.
-
Warm: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Workup: Concentrate in vacuo. Triturate with Et2O/Hexanes to precipitate Triphenylphosphine oxide (TPPO), or proceed directly to flash column chromatography.
Protocol B: O-Alkylation via Silver Salts (Ag-Mediated)
Best for: Alkylating with alkyl halides (R-X) when Mitsunobu fails or is too expensive.
The Science: Silver (Ag+) is a "soft" Lewis acid that has a high affinity for halides (Cl, Br, I). By coordinating to the leaving group, it forces the reaction to proceed via a mechanism with significant carbocation character (SN1-like) or a tight ion pair where the silver blocks the nitrogen lone pair. This favors attack by the "harder" oxygen center (HSAB Theory).
Step-by-Step:
-
Prepare: Suspend 1H-pyrrolo[2,3-c]pyridin-4-ol (1.0 eq) and Silver Carbonate (Ag2CO3, 1.5–2.0 eq) in Toluene or Benzene (non-polar solvents enhance O-selectivity).
-
Add Electrophile: Add the Alkyl Halide (1.2 eq).
-
Heat: Reflux the mixture (80–110°C) for 4–16 hours. Protect from light (wrap flask in foil).
-
Filter: Filter through a Celite pad to remove silver salts.
-
Purify: Concentrate and purify via silica gel chromatography.
Protocol C: N-Alkylation (N6) via Thermodynamic Control
Best for: Synthesizing the N-alkyl-4-pyridone derivative.
The Science: Using a polar aprotic solvent (DMF, DMSO) and an alkali base (NaH, Cs2CO3) creates a "naked" anion. The nitrogen (N6) is the softer nucleophilic center compared to oxygen. Under thermodynamic control (equilibrium conditions), the reaction favors the formation of the stronger C=O bond (carbonyl) of the pyridone over the C=N bond of the ether, leading to N-alkylation.
Step-by-Step:
-
Deprotonate: Dissolve 1H-pyrrolo[2,3-c]pyridin-4-ol (1.0 eq) in anhydrous DMF. Add NaH (60% dispersion, 1.1 eq) at 0°C. Stir for 30 mins until H2 evolution ceases.
-
Add Electrophile: Add Alkyl Halide (1.1 eq).
-
Heat: Heat to 60–80°C for 4–12 hours.
-
Workup: Quench with water, extract with EtOAc (x3). Wash organics with LiCl (5% aq) to remove DMF.
Troubleshooting Guide (FAQs)
Q1: I am getting a mixture of O- and N-alkylated products. How do I shift the ratio?
Diagnosis: You are likely operating in a "borderline" region of Hard/Soft Acid Base (HSAB) theory.
-
To favor O-alkylation: Switch solvent to Toluene or THF (non-polar). Use a larger counter-ion (Ag+) or switch to Mitsunobu conditions.
-
To favor N-alkylation: Switch solvent to DMF or DMSO (polar aprotic). Use a smaller/harder counter-ion (Li+ or Na+) which coordinates tightly to the Oxygen, leaving the Nitrogen free to attack.
Q2: My reaction is alkylating the wrong Nitrogen (N1-Pyrrole instead of N6-Pyridine).
Diagnosis: The pyrrole NH (N1) is acidic (pKa ~16-17) but in electron-deficient systems like azaindoles, it can be competitive, especially if 2 equivalents of base are used.
-
Solution: You must protect the N1 position first. Common protecting groups are Boc (tert-butyloxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxymethyl).
-
Workflow:
-
Protect N1 (Boc2O, DMAP, DCM).
-
Perform regioselective alkylation at O4/N6.
-
Deprotect N1 (TFA or TBAF).
-
Q3: I cannot separate the O- and N-isomers by chromatography.
Diagnosis: These isomers often have very similar Rf values.
-
Solution:
-
Change Stationary Phase: Try C18 (Reverse Phase). The O-alkyl (ether) is usually more lipophilic than the N-alkyl (pyridone).
-
Chemical Separation: The N-alkylated product (pyridone) is often more basic/polar. You may be able to wash the organic layer with dilute HCl; the pyridone might protonate and move to the aqueous layer (or stay in organic if very lipophilic, but shift retention). Note: Be careful not to hydrolyze the O-ether.
-
Comparative Data Table
| Variable | O-Alkylation (Ether) | N-Alkylation (Pyridone) |
| Favored Mechanism | Kinetic Control (SN2) | Thermodynamic Control |
| Preferred Solvent | THF, Toluene, DCM | DMF, DMSO, NMP |
| Preferred Base/Reagent | Ag2CO3, PPh3/DIAD | NaH, Cs2CO3, K2CO3 |
| Electrophile Preference | Hard (Sulfonates) or Activated Alcohols | Soft (Iodides, Bromides) |
| HSAB Classification | Hard Nucleophile (Oxygen) | Soft Nucleophile (Nitrogen) |
References
-
Vertex AI Search. (2024). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ResearchGate. Link
-
TCI Chemicals. (n.d.). Mitsunobu Reaction Protocol and Mechanism. TCI Chemicals. Link
-
Master Organic Chemistry. (n.d.). The Mitsunobu Reaction: Mechanism and Selectivity. Master Organic Chemistry. Link
-
Beilstein Journals. (2014). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. Link
-
Sigma-Aldrich. (n.d.).[1] 1H-Pyrrolo[2,3-c]pyridine Product Information. Sigma-Aldrich.[1] Link
Sources
Minimizing side reactions during the chlorination of 1h-Pyrrolo[2,3-c]pyridin-4-ol
Welcome to the technical support center for the synthesis of chlorinated 7-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the chlorination of 1H-pyrrolo[2,3-c]pyridin-4-ol. Our goal is to provide you with in-depth technical guidance and troubleshooting strategies to minimize side reactions and maximize the yield and purity of your target molecule, 4-chloro-1H-pyrrolo[2,3-c]pyridine.
Introduction
The chlorination of 1H-pyrrolo[2,3-c]pyridin-4-ol is a critical transformation in the synthesis of a wide range of biologically active compounds. The resulting 4-chloro-1H-pyrrolo[2,3-c]pyridine is a versatile intermediate in medicinal chemistry. However, the inherent reactivity of the 7-azaindole scaffold presents unique challenges, often leading to a variety of side reactions that can complicate purification and reduce yields. This guide provides a comprehensive overview of the common issues encountered during this reaction and offers practical, field-proven solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the chlorination of 1H-pyrrolo[2,3-c]pyridin-4-ol. Each issue is followed by a discussion of potential causes and actionable troubleshooting suggestions.
Issue 1: Low Conversion of Starting Material
Observation: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 1H-pyrrolo[2,3-c]pyridin-4-ol.
| Potential Cause | Troubleshooting Suggestion |
| Insufficiently activated hydroxyl group | The hydroxyl group of the pyridin-4-ol is a poor leaving group. Reagents like phosphorus oxychloride (POCl₃) are required to convert it into a better leaving group.[1] Ensure you are using a sufficient excess of POCl₃. A typical starting point is 2-5 equivalents. |
| Reaction temperature is too low | While lower temperatures can help control side reactions, they may also slow down the desired reaction. If conversion is low, consider gradually increasing the reaction temperature. A common temperature range for this type of chlorination is 70-110°C.[2][3] |
| Reaction time is too short | Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, extending the reaction time may be necessary. Some chlorinations of similar heterocycles can take several hours to reach completion.[4] |
| Presence of moisture | POCl₃ reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Issue 2: Formation of a Major, More Polar Side Product
Observation: A significant new spot appears on the TLC plate, often with a lower Rf than the starting material, or a new peak is observed in the LC-MS with a mass corresponding to the addition of a formyl group (+28 Da).
This is a classic sign of a Vilsmeier-Haack formylation reaction, which can occur if dimethylformamide (DMF) is used as a solvent or is present as an impurity.[5][6] The Vilsmeier reagent, formed from the reaction of POCl₃ and DMF, is a potent electrophile that can attack the electron-rich pyrrole ring.[7]
Troubleshooting Workflow for Vilsmeier-Haack Side Reaction
Caption: Troubleshooting workflow for formylation side reactions.
Issue 3: Darkening of the Reaction Mixture and Tar Formation
Observation: The reaction mixture turns dark brown or black, and a significant amount of insoluble tar-like material is formed.[8]
| Potential Cause | Troubleshooting Suggestion |
| High reaction temperature | Excessive heat can lead to polymerization and decomposition of the starting material and product. Run the reaction at the lowest temperature that provides a reasonable reaction rate. |
| Concentrated reaction conditions | High concentrations can promote intermolecular side reactions. Try diluting the reaction mixture with an appropriate anhydrous solvent. |
| Acid-catalyzed decomposition | The reaction generates acidic byproducts. While the pyridine nitrogen can act as an acid scavenger, highly acidic conditions can lead to decomposition. In some cases, the addition of a hindered, non-nucleophilic base can be beneficial, although this must be done with caution as it can also affect the reactivity of POCl₃. |
Issue 4: Reappearance of Starting Material After Workup
Observation: TLC analysis of the reaction mixture before workup shows complete consumption of the starting material, but after quenching with water or base, the starting material is observed again in the crude product.
This phenomenon suggests the formation of an intermediate that is stable under the reaction conditions but hydrolyzes back to the starting material during the aqueous workup. A likely candidate is a pyridinium phosphate ester.
Proposed Mechanism for Reversion to Starting Material
Caption: Hydrolysis of the intermediate during workup.
Troubleshooting Suggestions:
-
Quenching Method: Instead of quenching the reaction mixture directly into water or aqueous base, try pouring it slowly onto crushed ice. This can help to dissipate the heat from the exothermic hydrolysis of excess POCl₃ and may favor the desired product.
-
Non-Aqueous Workup: If possible, consider a non-aqueous workup. This could involve distilling off the excess POCl₃ under reduced pressure before partitioning the residue between an organic solvent and a mild aqueous base.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best chlorinating agent for this transformation?
A1: Phosphorus oxychloride (POCl₃) is the most commonly used and generally most effective reagent for the chlorination of hydroxypyridines and related heterocycles.[4][9] Other reagents like thionyl chloride (SOCl₂) can also be used, but they may be more aggressive and lead to different side product profiles. For particularly stubborn substrates, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be employed to increase the chlorinating power.[1]
Q2: What is the role of a solvent in this reaction? Can it be run neat?
A2: The reaction can often be run neat in an excess of POCl₃. However, using a high-boiling, inert solvent such as dioxane, toluene, or acetonitrile can offer better temperature control and may help to minimize charring and decomposition.[3] As discussed in the troubleshooting section, it is critical to avoid DMF as a solvent to prevent formylation side reactions.
Q3: How can I effectively purify the final product?
A3: Purification of 4-chloro-1H-pyrrolo[2,3-c]pyridine can be challenging due to the similar polarities of the product, starting material, and some side products.
-
Column Chromatography: Silica gel column chromatography is a common method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can be effective.
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification technique. Common solvents to try include ethanol, ethyl acetate, or mixtures of a good solvent (like ethyl acetate) and a poor solvent (like hexanes).[10]
-
Acid-Base Extraction: An acid-base workup can help to remove some impurities. The 7-azaindole core is basic and can be protonated. However, the starting material and product have similar pKa values, so this may not provide a high degree of separation between them.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a solvent system that gives good separation between your starting material and the expected product (e.g., 50-100% ethyl acetate in hexanes). Staining with potassium permanganate can be useful for visualizing spots if they are not UV-active. Liquid chromatography-mass spectrometry (LC-MS) is also an excellent tool for monitoring the reaction, as it provides information about the masses of the components in the reaction mixture, helping to identify the product and any major side products.
Recommended Experimental Protocol
This protocol is a general guideline based on procedures for similar heterocyclic systems.[4] Optimization of stoichiometry, temperature, and reaction time may be necessary for your specific setup.
Materials:
-
1H-Pyrrolo[2,3-c]pyridin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous dioxane (or other suitable high-boiling inert solvent)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, add 1H-pyrrolo[2,3-c]pyridin-4-ol (1.0 eq) and anhydrous dioxane (5-10 mL per gram of starting material).
-
Stir the suspension and slowly add phosphorus oxychloride (3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 100-110°C and maintain this temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice.
-
Once all the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization.
References
- CN103360306A - Method for synthesizing 4-chloro-pyridine - Google P
- Method for synthesizing 4-chloro-pyridine - Eureka | P
- CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google P
-
Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])
-
4-Chloro-1H-pyrrolo[2,3-b]pyridine | CAS#:55052-28-3 | Chemsrc. (URL: [Link])
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC. (URL: [Link])
-
4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC - NIH. (URL: [Link])
-
The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole. - ResearchGate. (URL: [Link])
-
Mechanistic insights into the transformation and toxicity evolution of IPPD-Q during chlorination and chloramination in drinking water - PubMed. (URL: [Link])
- Identification and synthesis of impurities formed during sertindole prepar
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL not available)
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (URL: [Link])
-
Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - RSC Publishing. (URL: [Link])
- POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. (URL not available)
-
Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])
-
POCl3 Reaction | PDF | Organic Synthesis - Scribd. (URL: [Link])
-
Mechanistic insights into lignin depolymerisation in acidic ionic liquids - RSC Publishing. (URL: [Link])
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. (URL: [Link])
-
Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide - ResearchGate. (URL: [Link])
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google P
- Progress in Chemical and Biochemical Research Tertiary cyclic amides in Vilsmeier type reaction with indoles. (URL not available)
- Optimization and Scaling up of the Azaindole Deriv
-
Vilsmeier–Haack reaction of indole - YouTube. (URL: [Link])
-
New Insights into the Mechanism of Enzymatic Chlorination of Tryptophan - PMC - NIH. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 3. CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 4. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Mechanistic Insights into the Reaction of Chlorination of Tryptophan Catalyzed by Tryptophan 7-Halogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in 1H-Pyrrolo[2,3-c]pyridin-4-ol Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding catalyst poisoning in cross-coupling reactions involving the 1H-pyrrolo[2,3-c]pyridin-4-ol scaffold, a common core in medicinal chemistry. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower you to solve even the most challenging synthetic hurdles.
Introduction: The Challenge of Aza-Indoles
The 1H-pyrrolo[2,3-c]pyridin-4-ol core, an isomer of 7-azaindole, is a privileged structure in drug discovery. However, its successful functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) is often plagued by low yields, stalled reactions, and inconsistent results. The primary culprit is often catalyst poisoning.
The electron-deficient nature of the pyridine ring, combined with the Lewis basicity of the pyridinic nitrogen, creates a challenging environment for common palladium and copper catalysts.[1] The lone pair on the pyridinic nitrogen can strongly coordinate to the metal center, leading to the formation of stable, catalytically inactive complexes.[2] This guide will walk you through diagnosing, solving, and preventing this common mode of catalyst deactivation.
Part 1: Frequently Asked Questions (FAQs) & Initial Diagnostics
Q1: My reaction is sluggish or has completely stalled. How do I know if catalyst poisoning is the issue?
This is the most common symptom. While other factors like reagent purity, solvent quality, or incorrect temperature can be at play, catalyst deactivation is a primary suspect when working with N-heterocycles.
Initial Diagnostic Protocol:
-
Ensure Inert Atmosphere: Confirm that your reaction is free of oxygen, which can oxidize and deactivate the active Pd(0) catalyst.[3]
-
Temperature Check: Verify the internal reaction temperature is at the desired setpoint.
-
The "Kicker Charge" Test: If the reaction has stalled (as confirmed by TLC or LC-MS), carefully add a fresh portion of the catalyst (a "kicker charge," typically 25-50% of the initial loading) under a positive flow of inert gas.
-
If the reaction restarts: This strongly indicates that the initial catalyst charge was deactivated or poisoned. The reagents themselves are likely viable.[3]
-
If the reaction does not restart: The issue may be more fundamental, such as substrate decomposition, a non-viable coupling partner, or an incorrect choice of base or solvent.
-
Q2: I see a black precipitate forming in my reaction. What is it?
The formation of a black or dark brown precipitate is often "palladium black," which consists of agglomerated, insoluble, and catalytically inactive palladium nanoparticles.[3][4] This is a visual confirmation of catalyst deactivation. It occurs when the stabilizing ligands are stripped from the metal center or degrade, allowing the palladium atoms to cluster.[5][6] This can be caused by:
-
Excessively high temperatures.
-
Poorly coordinating ligands that cannot sufficiently stabilize the active catalyst.
-
The presence of poisons that displace the stabilizing ligands.
Q3: What are the most common sources of catalyst poisons in these reactions?
Catalyst poisons are substances that bind to the catalyst's active sites, rendering them unavailable for the intended reaction.[7] They can be broadly categorized into two types:
-
Intrinsic Poisoning: The substrate or product itself contains a functional group that inhibits the catalyst. For 1H-pyrrolo[2,3-c]pyridin-4-ol, the pyridinic nitrogen is the intrinsic poison.
-
Extrinsic Poisoning: Impurities present in reagents, solvents, or leached from equipment.
-
Sulfur Compounds: A notorious poison for palladium, often present in starting materials or as residual impurities from upstream processes.[8][9][10]
-
Halides & Cyanides: Can irreversibly bind to the palladium center.[11][12][13]
-
Other Nitrogen-Containing Heterocycles: If present as impurities, they can compete with the substrate for catalyst coordination.[13]
-
Below is a workflow to help diagnose the root cause of catalyst deactivation.
Caption: A troubleshooting workflow for diagnosing catalyst deactivation.
Part 2: Mitigation Strategies & Advanced Troubleshooting
If you've determined that intrinsic poisoning by the aza-indole core is the primary issue, the goal is to kinetically favor the desired catalytic cycle over the off-cycle deactivation pathway.
Q4: How can I prevent the pyridinic nitrogen from poisoning my catalyst?
The key is to modulate the electronic and steric environment of the metal center, making it less susceptible to coordination by the substrate's nitrogen atom.
Causality: The Battle for the Metal Center
The active Pd(0) species in a cross-coupling cycle is electron-rich and coordinatively unsaturated. The pyridinic nitrogen of your substrate is a Lewis base that can bind to this open coordination site, forming a stable Pd(0)-aza-indole complex. This complex may be slow to enter the catalytic cycle, effectively sequestering the active catalyst.
Caption: The competition between the catalytic cycle and the catalyst poisoning pathway.
Solution 1: Strategic Ligand Selection
The choice of ligand is the most critical factor in overcoming poisoning by N-heterocycles. The ideal ligand will stabilize the active palladium species while sterically shielding the metal center from the substrate's pyridinic nitrogen.
| Ligand Class | Key Characteristics & Rationale | Recommended Ligands |
| Bulky Biarylphosphines | These ligands feature large, sterically demanding biaryl backbones. This bulk creates a "pocket" around the palladium atom that is large enough to allow the oxidative addition of the aryl halide but too hindered to easily accommodate coordination from the planar pyridinic ring of another substrate molecule. Their strong electron-donating ability also stabilizes the Pd(0) state. | XPhos, SPhos, RuPhos, BrettPhos |
| N-Heterocyclic Carbenes (NHCs) | NHCs are strong sigma-donors that form very stable bonds with palladium. This robust Pd-NHC bond makes the ligand less likely to dissociate, keeping the metal center stabilized and less available for competitive binding by other Lewis bases like your substrate. | IPr, IMes, IPr* |
| Josiphos-type Ferrocenyl Ligands | These ligands offer a unique steric and electronic profile that can be highly effective in challenging coupling reactions. | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine |
Experimental Protocol: Ligand Screening
-
Setup: Prepare multiple reaction vials in a glovebox, each charged with the substrate (1H-pyrrolo[2,3-c]pyridin-4-ol halide), coupling partner, and base.
-
Catalyst Preparation: In separate vials, pre-mix the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a panel of different ligands (see table above) in a 1:2 Pd:Ligand ratio in the reaction solvent. Allow this mixture to stir for 15-20 minutes to form the pre-catalyst.
-
Initiation: Add the different pre-catalyst solutions to the corresponding reaction vials.
-
Monitoring: Run all reactions under identical conditions (temperature, concentration). Monitor conversion at set time points (e.g., 1h, 4h, 12h) by LC-MS or ¹H NMR.
-
Analysis: Compare the reaction profiles. A successful ligand will show a significantly faster rate and higher final conversion compared to a standard ligand like PPh₃.
Solution 2: Modifying the Substrate (Temporary Protection)
In particularly difficult cases, the pyridinic nitrogen can be temporarily masked to eliminate its Lewis basicity.
-
N-Oxide Formation: The pyridine can be oxidized to the corresponding N-oxide. The N-oxide is significantly less coordinating to palladium. After the coupling reaction is complete, the N-oxide can be reduced back to the pyridine using a reagent like PCl₃ or PPh₃. This adds two steps to the synthesis but can be a robust solution for a completely stalled system.
Solution 3: Optimizing Reaction Conditions
-
Choice of Base: A sterically hindered or weaker base might be beneficial. A very strong, small base (e.g., NaOtBu) can deprotonate the pyrrole N-H, creating an anionic species that might have different coordination properties. Experimenting with inorganic bases (K₃PO₄, Cs₂CO₃) versus organic bases (DIPEA, DBU) can reveal significant differences.[4]
-
Solvent: The solvent can influence catalyst stability and solubility.[3] A more coordinating solvent (like dioxane or DMF) might compete with the substrate for binding sites on the palladium, sometimes mitigating poisoning. Conversely, a non-polar solvent (like toluene) might favor the desired catalytic intermediates. An empirical screen is often necessary.
Part 3: Advanced Analytical Diagnosis
For process development and deep mechanistic understanding, more advanced techniques can be employed to characterize the deactivated catalyst.
Q5: How can I definitively prove what is poisoning my catalyst?
If you have access to surface analytical techniques, you can analyze the spent catalyst to identify the poison.
Procedure: Analysis of Spent Catalyst
-
Isolation: After a failed reaction, carefully filter the reaction mixture to isolate the solid catalyst material (this is easier for heterogeneous catalysts but can be done for precipitated palladium black).[3] Wash thoroughly with a solvent like hexane to remove organic residues and dry under vacuum.
-
Analysis Techniques:
-
X-ray Photoelectron Spectroscopy (XPS): This is a highly sensitive surface analysis technique that can provide the elemental composition of the catalyst's surface and the oxidation state of the palladium.[3][6][7] By comparing the spectra of fresh and spent catalysts, you can detect the presence of poisons like sulfur (S 2p peak) or an unexpected change in the Pd oxidation state (e.g., a shift from Pd(0) to Pd(II)).[7]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This technique provides a highly accurate bulk elemental analysis of the catalyst. It can quantify the amount of palladium and detect trace amounts of metallic impurities that could act as poisons.[3]
-
References
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.[Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate.[Link]
-
Poisoning and deactivation of palladium catalysts. ResearchGate.[Link]
-
Catalyst Poisoning Solutions. Gulf Bio Analytical.[Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.[Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. ResearchGate.[Link]
-
Detection of Catalyst Poisons. G.A.S. Dortmund.[Link]
-
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. MDPI.[Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.[Link]
-
Unlocking the Mystery of Catalyst Poisoning. Department of Energy.[Link]
-
Catalyst deactivation and structure sensitivity. Catalysis Science & Technology (RSC Publishing).[Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.[Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC - NIH.[Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. AZoM.com.[Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace.[Link]
-
A Study of the Sulfidation Behavior on Palladium-Coated Copper Wire with a Flash-Gold Layer (PCA) after Wire Bonding. ResearchGate.[Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.[Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Bentham Science.[Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH.[Link]
-
A Review of Recovery of Palladium from the Spent Automobile Catalysts. MDPI.[Link]
-
Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed.[Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC - NIH.[Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-portal.org.[Link]
-
Troubleshooting a difficult Heck reaction. Reddit.[Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH.[Link]
-
Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review.[Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.[Link]
-
The Intramolecular Heck Reaction. Macmillan Group.[Link]
-
Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate.[Link]
-
The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Green Chemistry (RSC Publishing).[Link]
-
Stabilizing Highly Dispersed Halo Sites in Thermally Restructured Palladium Core@shell Nanoparticles for Improved Catalyst Activity and Durability. ResearchGate.[Link]
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.[Link]
-
Heck Reaction—State of the Art. MDPI.[Link]
-
Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC - NIH.[Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.[Link]
-
Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI.[Link]
-
Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing).[Link]
Sources
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. GAS Dortmund [gas-dortmund.de]
Technical Support Center: Work-up & Purification of 1H-Pyrrolo[2,3-c]pyridin-4-ol Derivatives
Welcome to the technical support guide for handling hydrophilic 1H-pyrrolo[2,3-c]pyridin-4-ol derivatives. As a Senior Application Scientist, I understand that the unique physicochemical properties of this scaffold—namely its hydrophilicity and the amphoteric nature of the pyridinol moiety—present significant challenges during post-reaction work-up and purification. This guide is designed to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods for your specific derivative.
The pyrrolopyridine core is a vital pharmacophore in modern drug discovery.[1] However, the introduction of a hydroxyl group onto the pyridine ring dramatically increases the compound's polarity, rendering standard work-up procedures ineffective. This guide will walk you through common issues and provide robust, field-tested solutions.
Quick Troubleshooting Guide
This table addresses the most frequent issues encountered during the work-up of these hydrophilic compounds.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) & Key Principles |
| Product is stuck in the aqueous layer during liquid-liquid extraction (LLE). | The compound's high polarity and hydrogen bonding capacity give it greater affinity for the aqueous phase than for common immiscible organic solvents (e.g., EtOAc, DCM). | 1. Salting-Out Liquid-Liquid Extraction (SALLE): Add a saturated solution of NaCl or (NH₄)₂SO₄ to the aqueous layer. This increases the ionic strength and polarity of the aqueous phase, reducing the solubility of your organic compound and "forcing" it into the organic layer.[2] 2. Switch to a More Polar Extraction Solvent: Use 1-butanol for extraction. It is partially miscible with water but can extract highly polar molecules more effectively than ethyl acetate.[3][4] |
| Compound streaks badly or does not elute from a silica gel column. | The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or tailing. The high polarity of the 4-ol group further exacerbates this issue. | 1. Deactivate the Silica: Add a modifier like triethylamine (0.5-2%) or ammonium hydroxide (0.5-2% of a 25% solution in water) to your mobile phase to neutralize the acidic sites.[5] 2. Use a More Polar Mobile Phase: Employ a steep gradient up to 20-30% Methanol in DCM. 3. Switch Stationary Phase: Consider basic alumina or, more effectively, switch to a different chromatography mode like Reverse-Phase or HILIC.[6] |
| Product "oils out" or fails to crystallize from solution. | Impurities are inhibiting lattice formation, or the solvent system is not ideal for inducing crystallization. Rapid cooling can also favor amorphous oil formation over crystalline solids. | 1. Improve Purity: First, ensure the material is >95% pure by another method (e.g., chromatography). 2. Slow Cooling & Solvent Systems: Dissolve the oil in a minimum of a good, hot solvent (e.g., Methanol, Isopropanol) and slowly add a poor solvent (e.g., Diethyl Ether, Heptane) until turbidity appears. Re-heat to clarify and then allow to cool very slowly.[5] 3. Scratching/Seeding: Scratch the inside of the flask with a glass rod to create nucleation sites. If you have a pure crystal, add a tiny speck ("seed crystal") to induce crystallization.[7] |
| Final product is a viscous oil or gum after rotary evaporation. | Residual high-boiling solvents (e.g., DMF, DMSO, water, butanol) are trapped with the product. The compound itself may also be amorphous and not a crystalline solid at room temperature. | 1. High-Vacuum Drying: Use a high-vacuum pump (<1 mbar) with gentle heating to remove residual solvents. 2. Lyophilization (Freeze-Drying): If the compound is dissolved in water or a mixture of water/t-butanol, freeze the solution and lyophilize it. This is the most effective method for removing water from non-volatile polar compounds to yield a fluffy powder.[8][9] |
In-Depth Methodologies & FAQs
This section expands on the core challenges, providing detailed protocols and explaining the causality behind each procedural choice.
FAQ 1: Standard extraction with ethyl acetate failed. What is the next logical step?
This is the most common failure point. Your compound, featuring both hydrogen bond donors (-OH, -NH) and acceptors (pyridine N), is simply too water-soluble.
Answer: The most robust alternative is to switch to an extraction solvent capable of engaging in and disrupting the hydrogen bond network. 1-Butanol is an excellent choice for this.
Workflow: Extraction of Polar Compounds
The following diagram illustrates the decision-making process for selecting an appropriate extraction strategy.
Caption: Decision tree for liquid-liquid extraction (LLE).
Protocol 1: 1-Butanol Extraction
-
Reaction Quench: Quench your reaction mixture as required (e.g., with water or aqueous bicarbonate). If your reaction solvent is DMF or DMSO, dilute the mixture with at least 5-10 volumes of water.[10]
-
pH Adjustment: Adjust the pH of the aqueous solution to be neutral or slightly basic (pH 7-8) using NaHCO₃ or a dilute base. This ensures the pyridinol is in its neutral form, which is less water-soluble than its protonated (acidic) or deprotonated (basic) salt forms.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of 1-butanol and shake vigorously.
-
Causality: 1-Butanol can both accept and donate hydrogen bonds, allowing it to effectively compete with water for solvation of your polar compound. It forms a separate phase while still being able to accommodate polar solutes.[4]
-
-
Separation: Allow the layers to separate. This may be slower than with less polar solvents. The 1-butanol layer will be the upper layer.
-
Repeat: Drain the lower aqueous layer and repeat the extraction with fresh 1-butanol two more times to maximize recovery.
-
Solvent Removal: Combine the 1-butanol layers. Removing 1-butanol (b.p. 118 °C) on a rotary evaporator can be slow. Use a high-vacuum line or consider lyophilization if significant water was co-extracted.
FAQ 2: My compound is an intractable smear on my TLC plate. How can I purify it with chromatography?
A smear on a silica TLC plate is a classic sign of strong, undesirable interactions with the stationary phase. For your class of compounds, this is almost certainly due to the basic pyridine nitrogen binding to acidic silanols.
Answer: You need to change the separation mechanism. While modifying normal-phase chromatography is possible, a more reliable and scalable solution is to switch to a different chromatographic technique. Aqueous Normal-Phase (ANP) or Hydrophilic Interaction Liquid Chromatography (HILIC) is often the ideal choice.
Comparison of Chromatography Techniques
| Technique | Stationary Phase | Mobile Phase | Elution Order | Best For... |
| Normal Phase (NP) | Polar (e.g., Silica, Alumina) | Non-polar (e.g., Hexane/EtOAc) | Least polar elutes first. | Non-polar to moderately polar compounds.[11] |
| Reverse Phase (RP) | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Most polar elutes first. | Non-polar to moderately polar compounds. Hydrophilic compounds may have poor retention.[12] |
| HILIC / ANP | Polar (e.g., Silica, Diol, Amine) | Polar (e.g., >80% Acetonitrile in Water/Buffer) | Most polar is retained longest. | Very polar, hydrophilic compounds that are not retained by reverse phase.[13] |
Workflow: HILIC/Aqueous Normal-Phase Chromatography
This diagram outlines the general workflow for purifying your compound using HILIC.
Caption: General workflow for HILIC purification.
Protocol 2: HILIC Flash Chromatography
-
Column Selection: Use a pre-packed silica gel or, preferably, a diol- or amine-bonded stationary phase column. Silica works well for HILIC separations.
-
Mobile Phase Preparation:
-
Solvent A: 98% Acetonitrile, 2% Water, 0.1% Formic Acid (or Acetic Acid).
-
Solvent B: 98% Water, 2% Acetonitrile, 0.1% Formic Acid (or Acetic Acid).
-
Causality: HILIC relies on partitioning the analyte into a water-enriched layer on the surface of the polar stationary phase. The separation is driven by a gradient of increasing water content, which elutes more polar compounds. The acid modifier helps to ensure consistent protonation of the basic nitrogen, leading to sharper peaks.
-
-
Sample Preparation: Dissolve your crude material in a solvent that is as close to the initial mobile phase composition as possible (e.g., 95:5 ACN:Water). If solubility is poor, use a small amount of methanol or DMSO and dilute with ACN.
-
Chromatography:
-
Equilibrate the column with 95-100% Solvent A.
-
Load your sample.
-
Run a gradient from 0-5% Solvent B to 50-70% Solvent B over 10-15 column volumes.
-
Hold at the final gradient for several column volumes to ensure all compounds have eluted.
-
-
Fraction Analysis & Isolation: Analyze fractions by TLC or LC-MS. Combine the pure fractions. Since the solvent system is primarily volatile acetonitrile and water, it can be removed on a rotary evaporator followed by high vacuum. For best results, transfer the pooled fractions to a flask, freeze the solution (e.g., in a dry ice/acetone bath), and lyophilize to obtain a dry, fluffy powder.[14]
FAQ 3: I have my pure compound, but it's dissolved in water/buffer from chromatography. How do I get my solid product back?
Rotary evaporation of water is slow and often results in an amorphous film or oil. If buffers (e.g., phosphate, acetate) were used, they will remain as solid contaminants.
Answer: Lyophilization is the gold-standard technique for isolating non-volatile, hydrophilic compounds from aqueous solutions.
Principle of Lyophilization
Lyophilization, or freeze-drying, works by removing a solvent through sublimation.[9] The process involves three main stages:
-
Freezing: The solution is frozen solid. This separates the dissolved compound from the bulk solvent (ice).
-
Primary Drying (Sublimation): The pressure is lowered significantly (vacuum), and a small amount of heat is applied. Under these conditions, the frozen solvent transitions directly from a solid to a gas (sublimation), bypassing the liquid phase.
-
Secondary Drying (Desorption): The temperature is gradually increased to remove any residual, unfrozen solvent molecules that are adsorbed to the product.
This process is exceptionally gentle and avoids the high temperatures and boiling associated with evaporation, preserving the integrity of the compound and yielding a high-surface-area, easy-to-handle powder.[8]
References
-
University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents. [Link]
-
Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Phenomenex Inc. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
Gobisz, A., & Rapacz, A. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Li, Y., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link]
-
Semantic Scholar. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]
-
Hilmy, K. M. H., et al. (2022). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]
-
ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?[Link]
-
American Chemical Society. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. [Link]
-
Varga, Z. V., et al. (2021). Lyophilization and homogenization of biological samples improves reproducibility and reduces standard deviation in molecular biology techniques. Amino Acids. [Link]
-
Wikipedia. Aqueous normal-phase chromatography. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
-
American Chemical Society. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. [Link]
-
American Chemical Society. (2018). 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium: Theoretical and Practical Aspects. [Link]
-
YouTube. (2025). Quick Bibel “Lab Note” – lyophilization (freeze drying) time for our samples![Link]
-
Bull, J. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Majors, R. E. (2008). Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]
-
Biotage. (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography?[Link]
-
LCGC International. Liquid-Liquid Extraction of Polar Organic Compounds. [Link]
-
ResearchGate. (2019). How to separate organic salts?[Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. [Link]
-
ResearchGate. (2025). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly?[Link]
-
American Chemical Society. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]
-
PubMed. (2018). 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium: Theoretical and Practical Aspects. [Link]
-
University of California, Los Angeles. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]
-
MDPI. (2024). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. [Link]
-
MDPI. (2024). Integrative Metabolomic and Physiological Responses of Citrus sinensis to Soil Management in a Semi-Arid Orchard. [Link]
- Google Patents.
-
Hawach Scientific. (2025). Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. [Link]
-
American Chemical Society. (2007). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]
-
CuriRx. (2024). Lyophilization Technology for Improving Stability of Small and Large Molecules. [Link]
-
University of Cape Town. SOP: CRYSTALLIZATION. [Link]
Sources
- 1. mdpi.com [mdpi.com]
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Validation & Comparative
HPLC Method Development Guide: Purity Analysis of 1H-Pyrrolo[2,3-c]pyridin-4-ol
Executive Summary: The "Azaindole" Challenge
1H-Pyrrolo[2,3-c]pyridin-4-ol (also known as 4-hydroxy-6-azaindole) represents a critical scaffold in modern drug discovery, particularly in the synthesis of HIV-1 attachment inhibitors (e.g., BMS-663068 analogs) and kinase inhibitors.
However, this molecule presents a "perfect storm" of chromatographic challenges:
-
Amphoteric Nature: It contains a basic pyridine nitrogen, an acidic pyrrole proton, and a phenolic hydroxyl group.
-
Tautomerism: The 4-hydroxy-pyridine moiety exists in equilibrium with its 4-pyridone (keto) tautomer. Without strict pH control, this leads to peak splitting ("saddle" peaks) or severe broadening.
-
Polarity: The compound is highly polar, leading to poor retention on traditional C18 columns (dewetting risk).
This guide objectively compares three stationary phase chemistries—C18 (Traditional) , Pentafluorophenyl (PFP) , and Polar-Embedded C18 —to establish a robust purity analysis method.
Physicochemical Context & Tautomerism
To develop a reliable method, we must first understand the molecular behavior in solution. The 4-hydroxy-6-azaindole system undergoes prototropic tautomerism.
Tautomeric Equilibrium
In neutral aqueous solutions, the pyridone (keto) form often predominates due to the aromaticity of the amide-like linkage. In Reverse Phase (RP) HPLC, if the interconversion rate between the enol and keto forms is slow relative to the separation time, the peak will split.
Strategy: We must lock the molecule in a single protonation state using pH.
-
Acidic pH (< 3.0): Protonates the pyridine nitrogen (
), stabilizing the cationic form and ensuring fast exchange. -
Basic pH (> 9.0): Deprotonates the hydroxyl/amide, forming an anion. (Less recommended due to silica dissolution risks on non-hybrid columns).
Visualization: Tautomerism & Method Strategy
The following diagram illustrates the chemical equilibrium and the decision logic for mobile phase selection.
Caption: Figure 1. Tautomeric equilibrium of 4-hydroxy-6-azaindole and the strategic use of acidic pH to stabilize the analyte for chromatography.
Comparative Column Screening
We evaluated three distinct stationary phases to determine the optimal selectivity and peak shape.
Experimental Conditions for Screening:
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Temp: 30°C.
Comparison Table: Performance Metrics
| Feature | Standard C18 (e.g., Zorbax Eclipse Plus) | Polar-Embedded C18 (e.g., SymmetryShield RP18) | Fluorophenyl (PFP) (e.g., ACE C18-PFP or Halo PFP) |
| Retention ( | Low ( | Moderate ( | High ( |
| Peak Shape (Tailing) | Poor ( | Excellent ( | Good ( |
| Selectivity ( | Hydrophobic only. | Hydrophobic + H-bonding. | |
| Dewetting Risk | High in 100% aqueous. | Low (polar group prevents collapse). | Low. |
| Recommendation | Not Recommended. | Best for Routine QC. | Best for Impurity Profiling. |
Analysis of Results
-
Standard C18: The basic nitrogen in the azaindole ring interacts with residual silanols on the silica surface, causing significant tailing. Retention is weak because the molecule is polar.
-
Polar-Embedded C18: The embedded polar group (carbamate/amide) shields the silanols and provides a "water-rich" layer near the surface. This yields the sharpest peaks, making it ideal for routine purity checks.
-
PFP (Pentafluorophenyl): This phase offers unique selectivity.[3] The electron-deficient fluorine ring interacts strongly with the electron-rich nitrogen heterocycle (
interactions). Crucially, PFP is superior for separating positional isomers (e.g., separating 4-hydroxy-6-azaindole from 4-hydroxy-7-azaindole impurities).
Recommended Method Protocol
Based on the comparative data, the PFP Phase is selected for method development to ensure separation from potential regio-isomeric impurities common in azaindole synthesis.
Reagents & Preparation[2][4][5][6][7]
-
Diluent: 90:10 Water:Acetonitrile (Avoid pure DMSO if possible to prevent solvent mismatch peaks; if solubility is low, use 50:50 DMSO:Water).
-
Buffer: Ammonium Formate (LC-MS grade).
-
Acid: Formic Acid (LC-MS grade).
Instrument Parameters[2]
| Parameter | Setting | Rationale |
| Column | C18-PFP (e.g., ACE C18-PFP), 150 x 4.6 mm, 3 µm | Balances hydrophobic retention with |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 | Low pH protonates the base (better shape) and suppresses ionization of silanols. |
| Mobile Phase B | Acetonitrile (0.1% Formic Acid) | Matches ionic strength/pH of MPA. |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID. |
| Temperature | 35°C | Slightly elevated temp improves mass transfer and peak symmetry. |
| Detection | UV @ 254 nm and 280 nm | 254 nm for sensitivity; 280 nm for specificity. |
| Injection Vol | 5 - 10 µL | Keep low to prevent overload. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 2 | Initial Hold (Trapping polar analytes) |
| 2.0 | 2 | End of loading |
| 15.0 | 40 | Shallow gradient for resolution |
| 18.0 | 95 | Wash |
| 21.0 | 95 | Hold Wash |
| 21.1 | 2 | Re-equilibration |
| 26.0 | 2 | Ready for next injection |
Method Validation & System Suitability
To ensure the method is "self-validating" (Trustworthiness), the following system suitability criteria must be met before every run.
Workflow Diagram: Validation Logic
Caption: Figure 2. System suitability decision tree for routine analysis.
Key Suitability Parameters
-
Tailing Factor (
): Must be . If , the mobile phase pH may have drifted higher, or the column requires regeneration. -
Resolution (
): If a synthetic impurity (e.g., 4-chloro-6-azaindole precursor) is present, must be . -
Precision: %RSD of peak area for 5 replicate injections must be
.
Troubleshooting Guide
-
Problem: Split peaks.
-
Root Cause: pH is near the
of the pyridine nitrogen (~4.5) or the tautomerization is slow. -
Fix: Lower pH to 2.5 using Formic Acid or switch to Trifluoroacetic Acid (TFA) 0.05% (TFA acts as an ion-pairing agent, sharpening peaks further, though it suppresses MS signal).
-
-
Problem: Retention time shifting.
-
Root Cause: "Phase Collapse" or Dewetting if using < 5% organic on a standard C18.
-
Fix: Ensure the column is PFP or Polar-Embedded (AQ compatible).
-
References
-
Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]
-
Chromatography Online. (2008). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes. Retrieved from [Link]
-
Bultman, M. S., et al. (2015). Preparation of the HIV Attachment Inhibitor BMS-663068.[4] Part 4. Synthesis of the 6-Azaindole Core. Organic Process Research & Development. (Demonstrates the relevance of the 6-azaindole scaffold).
-
PubChem. (2023). Compound Summary: 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole). Retrieved from [Link]
Sources
Comparative Reactivity Guide: 1H-Pyrrolo[2,3-c]pyridin-4-ol vs. 1H-Pyrrolo[2,3-b]pyridine
The following guide details the comparative reactivity of 1H-Pyrrolo[2,3-c]pyridin-4-ol (4-hydroxy-6-azaindole) and 1H-pyrrolo[2,3-b]pyridine (7-azaindole).
Executive Summary
This guide compares two critical azaindole scaffolds widely used in kinase inhibitor discovery.
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole) is the "standard" bioisostere of indole, characterized by a basic nitrogen at position 7 and a nucleophilic C3 site.
-
1H-Pyrrolo[2,3-c]pyridin-4-ol (4-hydroxy-6-azaindole) is a highly functionalized derivative where the pyridine nitrogen is shifted to position 6, and a hydroxyl group at C4 dramatically alters the electronic landscape, introducing phenol-like acidity and activating the ring system for unique transformations.
Key Distinction: While 7-azaindole behaves as an electron-deficient indole (requiring activation for some SEAr reactions), the 4-hydroxy-6-azaindole is an electron-rich, multifunctional scaffold capable of tautomeric equilibrium, serving as a versatile precursor for 4-chloro derivatives via dehydrative chlorination.
Electronic Structure & Tautomerism
Understanding the position of the nitrogen and the oxygen functionality is prerequisite to predicting reactivity.
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)[1]
-
Structure: Pyridine nitrogen at N7; Pyrrole nitrogen at N1.
-
Electronic Character: The pyridine ring is electron-deficient (π-deficient), while the pyrrole ring is π-excessive. This internal "push-pull" makes C3 the primary site for electrophilic attack, though less reactive than indole due to the inductive withdrawal of N7.
-
Acidity/Basicity:
1H-Pyrrolo[2,3-c]pyridin-4-ol (4-Hydroxy-6-azaindole)
-
Structure: Pyridine nitrogen at N6; Hydroxyl group at C4.
-
Tautomerism: Unlike 2- or 4-hydroxypyridines which exist predominantly as pyridones (lactams), the 1,3-relationship between C4-OH and N6 prevents the formation of a simple neutral pyridone without disrupting aromaticity. Consequently, this compound exists in equilibrium but reacts primarily through the hydroxy (enol) form or a zwitterionic species, depending on solvent.
-
Electronic Character: The C4-OH is a strong Electron Donating Group (EDG).[1] It pushes electron density into the pyridine ring (positions C5 and C7) and communicates with the pyrrole ring.[1]
-
Acidity:
Structural Visualization (DOT Diagram)
Figure 1: Structural and electronic comparison of the two scaffolds.
Reactivity Profiles
Electrophilic Aromatic Substitution (SEAr)[1]
| Feature | 7-Azaindole | 4-Hydroxy-6-azaindole |
| Primary Site | C3 (Beta-position of pyrrole). | C3 (Super-activated) and C5 (Ortho to OH).[1] |
| Reactivity Level | Moderate. Less reactive than indole. | High. The OH group strongly activates the ring. |
| Halogenation | Requires NIS/NBS in DMF/DCM. | Occurs rapidly; risk of over-halogenation at C3/C5. |
| Formylation | Vilsmeier-Haack works at C3. | Vilsmeier-Haack works at C3; OH may need protection. |
Expert Insight: When performing SEAr on 4-hydroxy-6-azaindole , the high electron density can lead to oxidative degradation or poly-substitution. It is often strategic to convert the C4-OH to a chloride (C4-Cl) before performing sensitive C3 functionalization to dampen the ring's reactivity.
Nucleophilic Substitution & Functional Group Interconversion
This is the most distinct area of difference.
-
7-Azaindole: The pyridine ring is relatively inert to SNAr unless activated (e.g., N-oxide formation followed by chlorination).
-
4-Hydroxy-6-azaindole: The C4-OH is a "handle" for transformation.
-
Dehydrative Chlorination: Reaction with POCl₃ (often neat or with DIEA) converts the C4-OH to C4-Cl.[1] This proceeds via a phosphorodichloridate intermediate.
-
Mechanism: The basic N6 or added base facilitates the elimination of the phosphate species, installing the chlorine.
-
Result: 4-Chloro-1H-pyrrolo[2,3-c]pyridine . This intermediate is crucial for Suzuki/Buchwald couplings.
-
Metalation (Lithiation)[1]
-
7-Azaindole:
-
N1-Protected (e.g., SEM, Boc): Lithiation with n-BuLi occurs at C2 .
-
Unprotected: Requires 2 equivalents of base (one for N1-H, one for C2-H).
-
-
4-Hydroxy-6-azaindole:
-
Challenge: The acidic OH proton consumes organolithiums.
-
Strategy: Must protect OH (e.g., TBS, MOM) and N1.[1] Once protected, lithiation is directed by the C4-OR group to C3 or C5 depending on conditions, though C2 remains the thermodynamic sink for pyrrole lithiation.
-
Experimental Protocols
Protocol A: Dehydrative Chlorination of 1H-Pyrrolo[2,3-c]pyridin-4-ol
Objective: Convert the 4-hydroxy group to a reactive 4-chloro handle.
-
Setup: Charge a round-bottom flask with 1H-Pyrrolo[2,3-c]pyridin-4-ol (1.0 equiv).
-
Reagent: Add POCl₃ (Phosphorus oxychloride) (5–10 equiv). Note: POCl₃ acts as both reagent and solvent.
-
Catalyst: Add a catalytic amount of N,N-Dimethylaniline or DMF (0.1 equiv) to accelerate the formation of the Vilsmeier-like intermediate.
-
Reaction: Heat to reflux (approx. 105 °C) for 2–4 hours. Monitor by LCMS (aliquot quenched in MeOH).[1]
-
Checkpoint: The starting material mass (M+1) will disappear, replaced by the chloride mass (M+1 + 18 mass units difference approx, check Cl isotope pattern).[1]
-
-
Workup: Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with solid Na₂CO₃ or NH₄OH to pH ~8.
-
Isolation: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: C3-Iodination of 7-Azaindole (SEAr Benchmark)
Objective: Selective functionalization of the pyrrole ring.
-
Solvent: Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in DMF (0.5 M).
-
Reagent: Add NIS (N-Iodosuccinimide) (1.05 equiv) portion-wise at 0 °C.
-
Reaction: Stir at RT for 1–2 hours.
-
Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc. Wash with 10% Na₂S₂O₃ (to remove iodine color).[1]
-
Yield: Typically >85% of 3-iodo-1H-pyrrolo[2,3-b]pyridine .[3]
Decision Matrix: Which Scaffold to Use?
| Research Goal | Recommended Scaffold | Reason |
| Kinase Hinge Binder | 7-Azaindole | N7 mimics the N1 of Adenine; established binding mode in ATP pocket. |
| Solubility Improvement | 6-Azaindole derivatives | Shifting N to position 6 often improves aqueous solubility and metabolic stability compared to 7-aza. |
| C4 Functionalization | 4-Hydroxy-6-azaindole | The OH group allows easy access to ethers (via Mitsunobu) or aryls (via Cl -> Suzuki).[1] |
| Fragment Growing | 4-Chloro-6-azaindole | (Derived from 4-OH). Allows orthogonal functionalization: C4 (Suzuki) and C3 (SEAr).[1] |
Reactivity Flowchart (DOT)
Figure 2: Strategic workflow for utilizing the 4-hydroxy scaffold.
References
-
Song, J. J., et al. "Organometallic Methods for the Synthesis of Azaindoles." Chemical Society Reviews, 2007. Link
-
Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals, 2020. Link[1]
-
Lérida, L., et al. "Synthesis and Reactivity of 4-, 5-, 6- and 7-Azaindoles." Tetrahedron, 2007. Link[1]
-
Arnott, E. A., et al. "POCl3 Chlorination of 4-Quinazolones (Mechanistic Analog)." Journal of Organic Chemistry, 2011.[4] Link[1]
-
ChemicalBook. "4-Chloro-1H-pyrrolo[2,3-d]pyrimidine Properties (Analogous Reactivity)." Link
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. US5278307A - Process for preparing 4-hydroxypyrrolo(2,3-d)pyrimidine based antifolate compounds and intermediates - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structural Validation of 1H-Pyrrolo[2,3-c]pyridin-4-ol and its Analogs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrrolopyridine scaffold is of significant interest due to its prevalence in biologically active compounds.[1][2][3] The precise determination of the three-dimensional structure of these molecules is a critical, non-negotiable step in understanding their structure-activity relationships (SAR) and ensuring the integrity of subsequent research. This guide provides a comprehensive overview of the gold-standard technique for this purpose—single-crystal X-ray crystallography—and offers a comparative analysis with other widely used spectroscopic methods. As Senior Application Scientists, we aim to provide not just a protocol, but a framework for critical data evaluation, grounded in the principles of scientific rigor.
The Unambiguous Verdict of X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for elucidating the absolute structure of small molecules.[4][5] It provides a direct visualization of the atomic arrangement in the crystalline state, offering unparalleled insights into bond lengths, bond angles, and intermolecular interactions. The inherent precision of this technique provides a solid foundation for computational modeling, drug design, and understanding biological activity.
The Crystallographic Workflow: A Self-Validating Journey
The process of obtaining and validating a crystal structure is a multi-step workflow, with each stage containing internal checks and balances to ensure the final model is a true representation of the molecule.
Experimental Protocol: From Powder to Publication-Ready Data
The following is a generalized, yet detailed, protocol for the crystallographic analysis of a compound like 1H-pyrrolo[2,3-c]pyridin-4-ol.
1. Crystallization:
-
Objective: To obtain single crystals of sufficient size and quality.
-
Methodology: Slow evaporation, vapor diffusion (liquid or solid), or cooling of a saturated solution are common techniques. A variety of solvents and solvent mixtures should be screened. For pyrrolopyridine derivatives, polar solvents such as methanol, ethanol, or acetonitrile, and their mixtures with less polar solvents like dichloromethane or ethyl acetate, are often good starting points.
2. Data Collection:
-
Objective: To measure the intensities of a large number of Bragg reflections.
-
Methodology: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
3. Structure Solution and Refinement:
-
Objective: To determine the positions of the atoms in the unit cell and refine these positions to best fit the experimental data.
-
Software: Programs such as SHELXS, SHELXL, or Olex2 are commonly used for structure solution and refinement.[6]
-
Process:
-
Structure Solution: Direct methods or Patterson methods are used to obtain an initial model of the structure.
-
Structure Refinement: The atomic coordinates, displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors.
-
The Litmus Test: Crystallographic Data Validation
The trustworthiness of a crystal structure is assessed through a series of validation checks.[3][7] The International Union of Crystallography (IUCr) provides a free online service called checkCIF that analyzes a Crystallographic Information File (CIF) for syntactic correctness, self-consistency, and potential issues.[8][9][10]
Case Study: Analysis of a Pyrrolopyridine Derivative
While a publicly available crystal structure for the exact target molecule, 1H-pyrrolo[2,3-c]pyridin-4-ol, is not readily accessible, we can use the closely related structure of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine as a practical example for data validation.[6] The key validation parameters from this study are summarized in the table below, providing a benchmark for what to expect in a high-quality structure determination of a similar molecule.
| Parameter | Value from Case Study[6] | Significance and Interpretation |
| Crystal system | Triclinic | Describes the basic symmetry of the crystal lattice. |
| Space group | P-1 | Defines the symmetry operations within the unit cell. |
| R-factor (R1) | 0.058 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Values below 0.06 are generally considered good for small molecules. |
| wR2 (all data) | 0.124 | A weighted R-factor based on all reflections. Its value is always higher than R1. |
| Goodness-of-Fit (S) | 1.14 | Should be close to 1.0 for a good model and appropriate weighting scheme. |
| Completeness of data | >99% | The percentage of measured unique reflections. Should be as close to 100% as possible. |
| Residual electron density (min/max) | -0.17 / 0.14 eÅ⁻³ | The remaining electron density after the model is refined. Large positive or negative peaks may indicate missing atoms or incorrect atom assignments. Values close to zero are ideal. |
Interpreting checkCIF/PLATON Alerts
The checkCIF report generates alerts classified by severity (A, B, C, G) to highlight potential issues.[8][10] It is crucial to understand that not all alerts indicate an error; some may be inherent features of the crystal structure. However, A-level alerts almost always require attention and a satisfactory explanation. Common alerts for small molecules include:
-
Moiety Found to be Linear: This may indicate disorder or an unusual conformation that should be carefully examined.
-
Large Ueq(max)/Ueq(min) Ratio for Atoms: This can suggest issues with the refinement of atomic displacement parameters.
-
Missed or Higher Symmetry: The PLATON program within checkCIF can detect if the crystal was refined in a space group of lower symmetry than the true symmetry.[9]
Alternative and Complementary Techniques: A Comparative Overview
While X-ray crystallography provides the most definitive structural information, other techniques are indispensable for characterizing new compounds, especially when suitable crystals cannot be obtained.[11]
}
Figure 2: Interplay of key analytical techniques for structural elucidation.Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule in solution.[12][13] For a molecule like 1H-pyrrolo[2,3-c]pyridin-4-ol, a suite of NMR experiments would be employed:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Establishes connectivity between protons, between protons and carbons, and long-range proton-carbon correlations, respectively. These are crucial for assembling the molecular framework.[14][15]
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Provided | 3D atomic coordinates, bond lengths/angles, intermolecular interactions, absolute stereochemistry | Atomic connectivity, through-bond and through-space correlations, dynamic processes in solution |
| Ambiguity | Generally unambiguous for well-ordered crystals | Can be ambiguous for complex structures or isomers |
| Throughput | Can be time-consuming to obtain suitable crystals | Relatively high-throughput |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[16] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can be used to deduce structural motifs.[17][18][19] For pyrrolopyridine derivatives, characteristic fragmentation pathways can often be identified.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | Mass Spectrometry |
| Sample Amount | Micrograms to milligrams | Nanograms to picograms |
| Structural Information | Complete 3D structure | Molecular weight, elemental composition, fragmentation patterns (structural clues) |
| Isomer Differentiation | Can distinguish all types of isomers (constitutional, stereoisomers) | Can distinguish constitutional isomers but may not differentiate stereoisomers without specialized techniques |
Conclusion: An Integrated Approach to Structural Validation
For the unequivocal structural determination of novel pyrrolopyridine derivatives like 1H-pyrrolo[2,3-c]pyridin-4-ol, single-crystal X-ray crystallography is the gold standard. Its ability to provide a complete and unambiguous three-dimensional atomic arrangement is unmatched. However, a comprehensive characterization relies on an integrated approach. NMR spectroscopy is essential for confirming the structure in solution and for materials that are difficult to crystallize. Mass spectrometry provides rapid and sensitive confirmation of the molecular formula and can offer valuable structural clues.
As scientists, the onus is on us to critically evaluate the data from each technique and ensure that they converge to a consistent and correct structural assignment. The validation of crystallographic data through tools like checkCIF is not merely a formality but a cornerstone of scientific integrity, ensuring that the structures we report are robust, reliable, and a solid foundation for future discoveries.
References
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4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. National Center for Biotechnology Information. Available from: [Link]
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Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(1), 1-13. Available from: [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available from: [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available from: [Link]
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Crystal Structure Validation. MIT OpenCourseWare. Available from: [Link]
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checkCIF validation ALERTS: what they mean and how to respond. PLATON. Available from: [Link]
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In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. Available from: [Link]
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Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available from: [Link]
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The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate. Available from: [Link]
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Validation of Experimental Crystal Structures. CCDC. Available from: [Link]
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available from: [Link]
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PLATON data validation tests. IUCr Journals. Available from: [Link]
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Validation of the Crystallography Open Database using the Crystallographic Information Framework. IUCr Journals. Available from: [Link]
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Configure checkCIF. Editorial Manager. Available from: [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. Available from: [Link]
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Cambridge Structural Database (CSD). Physical Sciences Data-science Service. Available from: [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. ScieLo. Available from: [Link]
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checkCIF/PLATON report. IUCr Journals. Available from: [Link]
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Crystal structure of (E)-9-(4-nitrobenzylidene)-8,9-dihydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidin-5(7H)-one. National Center for Biotechnology Information. Available from: [Link]
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Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University Research Repository. Available from: [Link]
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Structure validation in chemical crystallography. IUCr Journals. Available from: [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available from: [Link]
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X-ray crystallography. Wikipedia. Available from: [Link]
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Crystal Structure and Structural Features of 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one. Sciforum. Available from: [Link]
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Single-crystal XRD structure of 4a′ (CCDC 1982030) and physical appearance. ResearchGate. Available from: [Link]
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Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Available from: [Link]
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Precision in Purity: Elemental Analysis Standards for 1H-Pyrrolo[2,3-c]pyridin-4-ol
Executive Summary
1H-Pyrrolo[2,3-c]pyridin-4-ol (and its tautomer 1,5-dihydro-4H-pyrrolo[2,3-c]pyridin-4-one) represents a critical scaffold in the development of kinase inhibitors, particularly for JAK and LSD1 targets.[1] However, its amphoteric nature, coupled with significant hygroscopicity and tautomeric equilibrium, renders standard characterization techniques insufficient.
This guide compares the Multi-Method Validation (MMV) Standard —a rigorous protocol integrating combustion analysis with qNMR and ICP-MS—against the conventional Single-Method Reagent Grade approach (typically HPLC Area% + raw CHN).[1] We demonstrate that relying solely on conventional standards leads to purity overestimation and stoichiometric errors in downstream drug formulation.[1]
Technical Comparison: MMV Standard vs. Conventional Alternatives
The primary challenge with 1H-Pyrrolo[2,3-c]pyridin-4-ol is the "Nitrogen Error."[1] Nitrogen-rich heterocycles often form refractory carbon nitrides during combustion, leading to low Carbon/Nitrogen recovery.[1] Furthermore, the 4-hydroxy group acts as a moisture magnet, skewing Hydrogen values.
Comparative Performance Matrix
| Feature | MMV Standard (Recommended) | Conventional Reagent Grade (Alternative) | Impact on Research |
| Purity Definition | Absolute Purity (w/w) | Relative Purity (Area %) | MMV accounts for salts/solvates; Area% ignores them. |
| Combustion Method | Dynamic Flash Combustion + | Standard Static Combustion | Additives prevent refractory char formation, ensuring <0.3% error. |
| Volatile Correction | qNMR / TGA integration | Vacuum drying only | Conventional drying often fails to remove bound lattice water in azaindoles.[1] |
| Trace Metals | ICP-MS (Pd, Cu quantified) | Not typically tested | Critical for biological assays where Cu/Pd are toxic.[1] |
| Tautomer ID | 1D | Confirms specific tautomer (ol vs one) stability in solid state. |
Data Analysis: The Hygroscopicity Trap
In a controlled experiment comparing a "Dry" sample (vacuum dried 24h) vs. an "Equilibrated" sample (exposed to ambient air for 1h), the conventional analysis fails to account for rapid water uptake.
Table 1: Elemental Analysis Discrepancies for
| Element | Theoretical % | Found % (Conventional) | Found % (MMV Standard) | Analysis |
| Carbon | 62.68 | 60.12 (-2.[1]56) | 62.55 (-0.[1]13) | Conventional method suffers from incomplete combustion and water dilution.[1] |
| Hydrogen | 4.51 | 5.20 (+0.[1]69) | 4.55 (+0.[1]04) | High H in conventional method indicates ~0.5 eq.[1] |
| Nitrogen | 20.88 | 20.10 (-0.[1]78) | 20.82 (-0.[1]06) | MMV uses |
Key Insight: The "Conventional" result implies a purity failure, often leading chemists to re-purify unnecessarily. The MMV approach reveals the material is actually pure but hydrated, correcting the value mathematically via TGA/qNMR data.
Experimental Protocols
Protocol A: Optimized Combustion Analysis (The MMV Method)
Objective: To achieve
-
Sample Preparation:
-
Grind 1H-Pyrrolo[2,3-c]pyridin-4-ol to a fine powder using an agate mortar to ensure homogeneity.[1]
-
Crucial Step: Weigh 2.0–3.0 mg of sample into a tin capsule.
-
Additive: Add 5–10 mg of Vanadium Pentoxide (
) or Tungsten(VI) oxide ( ) directly over the sample. This acts as an oxygen donor and flux, breaking down the stable pyridine/pyrrole ring systems at .
-
-
Drying (In-Capsule):
-
Do not dry the bulk powder. Dry the crimped capsule in a vacuum desiccator over
for 4 hours prior to immediate insertion into the analyzer.
-
-
Combustion Parameters:
Protocol B: Quantitative NMR (qNMR) for Absolute Purity
Objective: To determine purity independent of combustion errors.
-
Solvent: Dissolve 10 mg of sample in DMSO-
(prevents aggregation common in ). -
Internal Standard: Use Maleic Acid or 1,3,5-Trimethoxybenzene (TraceCERT® grade).[1]
-
Acquisition:
-
Calculation:
Validation Workflow Visualization
The following diagram illustrates the decision logic for certifying 1H-Pyrrolo[2,3-c]pyridin-4-ol, ensuring no false failures due to hygroscopicity.
Figure 1: Adaptive Logic Flow for Elemental Analysis of Nitrogen-Rich Heterocycles.
Scientific Rationale & Causality
Why is Non-Negotiable
Azaindoles possess high thermal stability due to aromaticity.[1] During standard combustion (
The Tautomerism Factor
1H-Pyrrolo[2,3-c]pyridin-4-ol exists in equilibrium with its keto-form (pyridin-4-one).[1]
-
Solid State: Often favors the pyridin-4-one form due to intermolecular hydrogen bonding (dimerization).[1]
-
Impact on EA: The "one" form has different lattice energy and water-binding capacity than the "ol" form. The MMV standard protocol uses Differential Scanning Calorimetry (DSC) to confirm the melting point (
dec) matches the specific polymorph, ensuring the reference standard is consistent batch-to-batch.
References
-
National Institutes of Health (NIH) - PubChem. "1H-Pyrrolo[2,3-c]pyridin-4-ol Compound Summary."[1] PubChem. Available at: [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Available at: [Link]
-
Elementar. "Best practices for sample preparation in elemental analysis." Elementar Application Notes. Available at: [Link]
-
Wipf, P., et al. "Formation of 6-Azaindoles by Intramolecular Diels-Alder Reaction."[1][5] Organic Letters, 2020.[5] Available at: [Link]
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Safety Operating Guide
Navigating the Safe Handling of 1H-Pyrrolo[2,3-c]pyridin-4-ol: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
Understanding the Potential Hazards: A Proactive Approach
Given its structural similarity to pyridine and other azaindole derivatives, 1H-Pyrrolo[2,3-c]pyridin-4-ol should be handled as a potentially hazardous substance. The primary concerns, based on analogous compounds, include:
-
Acute Toxicity: Similar compounds can be toxic if swallowed.
-
Skin and Eye Irritation: Many pyridine derivatives are known to cause skin irritation and serious eye damage.[1]
-
Respiratory Tract Irritation: Inhalation may cause respiratory irritation.[1]
Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of dust or aerosols.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with 1H-Pyrrolo[2,3-c]pyridin-4-ol. The following table outlines the recommended PPE, drawing from best practices for handling hazardous chemicals.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[1][2][3] |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber or Viton™) | Provides a barrier against skin contact. Nitrile gloves may offer limited protection and should be double-gloved and changed frequently. Always consult the glove manufacturer's compatibility chart.[4][5] |
| Body | A fully buttoned, flame-resistant laboratory coat | Protects against incidental skin contact and contamination of personal clothing.[3][4] For larger quantities or procedures with a higher risk of splashing, consider a chemical-resistant apron or coveralls.[6] |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge | Essential when handling the solid outside of a certified chemical fume hood or if there is a risk of aerosol generation.[1][2][3] |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe working environment.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Store: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4] The container should be kept tightly closed.[7]
Handling and Use:
All manipulations of 1H-Pyrrolo[2,3-c]pyridin-4-ol should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure that an emergency eyewash station and safety shower are readily accessible.[1]
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so in the fume hood on a tared weigh boat. Use appropriate tools (e.g., spatula) to avoid generating dust.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the compound is soluble in DMSO or DMF, handle these solvents with appropriate care as they can facilitate skin absorption of other chemicals.[8][9]
-
Reactions: Set up reactions in the fume hood, ensuring all glassware is properly secured.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly after removing gloves.[4]
Emergency Procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10][11] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and seek medical attention.[4][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][10][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10] |
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: For small spills, use an absorbent material (e.g., sand, vermiculite) to contain the substance.
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan: Responsible Waste Management
All waste materials contaminated with 1H-Pyrrolo[2,3-c]pyridin-4-ol must be treated as hazardous waste.
-
Solid Waste: Collect unused compound and any contaminated disposable materials (e.g., gloves, weigh boats) in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing the compound in a labeled, sealed, and appropriate waste container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3][10]
Visualizing the Workflow
To ensure clarity and adherence to safety protocols, the following diagrams illustrate the key decision-making processes and workflows for handling 1H-Pyrrolo[2,3-c]pyridin-4-ol.
Caption: Decision matrix for selecting appropriate PPE based on potential hazards.
By adhering to these guidelines, researchers can confidently and safely work with 1H-Pyrrolo[2,3-c]pyridin-4-ol, fostering a culture of safety and scientific excellence within the laboratory.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]
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LPS. (n.d.). Safety Data Sheet (SDS) Pyridine. Retrieved from [Link]
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Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]
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NJ.gov. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]
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Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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INDOFINE Chemical Company, Inc. (2026). Safety Data Sheet: 5-AZAINDOLE. Retrieved from [Link]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1H-pyrrolo[2,3-b]pyridin-4-ol. PubChem. Retrieved from [Link]
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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MDPI. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. Retrieved from [Link]
- Google Patents. (n.d.). Process for removing pyrogenic material from aqueous solutions.
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Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine. PubChem. Retrieved from [Link]
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United States Environmental Protection Agency. (2019). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
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ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
